molecular formula C7H4ClIO B596904 4-Chloro-2-iodobenzaldehyde CAS No. 132901-37-2

4-Chloro-2-iodobenzaldehyde

Cat. No.: B596904
CAS No.: 132901-37-2
M. Wt: 266.462
InChI Key: MGCMFDAIQVMIRH-UHFFFAOYSA-N
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Description

4-Chloro-2-iodobenzaldehyde is a versatile halogenated benzaldehyde that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its distinct molecular structure, featuring both chloro and iodo substituents on the aromatic ring, makes it a valuable electrophile in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex biaryl and conjugated systems . The aldehyde group provides a highly reactive handle for further functionalization, including condensations to form imines or hydrazones, and reductions or oxidations to access corresponding alcohols or carboxylic acids. This multifunctionality makes it a particularly valuable scaffold in the development of novel pharmaceutical compounds and advanced organic materials. Researchers leverage this compound to explore new chemical spaces and as a foundational building block in multi-step synthetic routes. The compound's reactivity is influenced by the electron-withdrawing nature of the halogens, which can activate the ring towards nucleophilic aromatic substitution, offering an alternative pathway for structural elaboration. Handle with appropriate precautions; it is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMFDAIQVMIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132901-37-2
Record name 4-chloro-2-iodobenzaldehyde
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Chloro-2-iodobenzaldehyde: A Trifunctional Linchpin for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Aryl halides and aldehydes represent two of the most versatile classes of functional groups, serving as foundational pillars for carbon-carbon and carbon-heteroatom bond formation. 4-Chloro-2-iodobenzaldehyde is a uniquely valuable reagent that embodies the principles of synthetic efficiency and strategic design. Possessing three distinct and orthogonally reactive functional groups—an aldehyde, an iodide, and a chloride—this molecule is not merely a static building block but a dynamic platform for sequential, site-selective chemical transformations.

The strategic placement of the halogens is key to its utility. The carbon-iodine bond is significantly more reactive towards oxidative addition by transition metals (e.g., palladium, copper) than the more robust carbon-chlorine bond. This reactivity differential allows for selective functionalization at the 2-position via cross-coupling chemistry while leaving the 4-position's chloro group and the 1-position's aldehyde available for subsequent manipulations. This guide provides an in-depth analysis of this compound, from its core properties to its application in sophisticated synthetic workflows, offering field-proven insights for researchers at the forefront of chemical innovation.

Core Properties and Identification

Accurate identification and understanding of a reagent's physical properties are the bedrock of reproducible and safe experimentation.

CAS Number : 132901-37-2[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₄ClIO[1]
Molecular Weight 266.46 g/mol [1]
MDL Number MFCD18070971[1]
Appearance Not specified, likely a white to yellow solidInferred from related benzaldehydes
Storage Conditions 2-8°C, Inert atmosphere, Keep in dark place[1][3]

Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in readily available databases. Researchers should consult the certificate of analysis from their specific supplier.

The Synthetic Potential: A Trifecta of Reactivity

The power of this compound lies in the distinct reactivity of its three functional groups. This allows for a programmed, multi-step synthesis to proceed from a single, commercially available starting material.

Caption: Key reactive sites on the this compound scaffold.

The Aldehyde Handle: Gateway to Diverse Functionalities

The aldehyde group is a cornerstone of organic synthesis. It readily participates in a wide array of transformations:

  • Condensation Reactions: Forms Schiff bases with primary amines and participates in aldol reactions, providing a route to larger, more complex structures.[4]

  • Reductive Amination: A powerful method for synthesizing secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.

  • Oxidation/Reduction: Can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, offering access to different functional group classes.

  • Wittig and Related Olefinations: Provides a reliable method for forming carbon-carbon double bonds.

The Iodide Handle: The Cross-Coupling Workhorse

The carbon-iodine bond at the 2-position is the most labile site for transition metal-catalyzed cross-coupling reactions. Its high reactivity allows these reactions to proceed under relatively mild conditions with high selectivity over the C-Cl bond. This is the primary strategic advantage of this reagent.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used C-C bond-forming reactions in drug discovery.

  • Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group, a key linker in materials science and a component of many bioactive molecules.

  • Heck Coupling: Reaction with alkenes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

The Chloride Handle: A Latent Site for Further Functionalization

While significantly less reactive than the iodide, the C-Cl bond is not inert. It can be activated for cross-coupling under more forcing conditions (e.g., using specialized ligands and higher temperatures) after the iodide has been functionalized. Alternatively, it can be a site for nucleophilic aromatic substitution (SₙAr) if a strong electron-withdrawing group is present on the ring.

Application in a Drug Discovery Context: A Representative Workflow

The true value of this compound is demonstrated in its application. A common challenge in medicinal chemistry is the rapid synthesis of analog libraries to explore a molecule's structure-activity relationship (SAR). The orthogonal reactivity of this building block is ideally suited for this purpose.

Consider a hypothetical workflow to synthesize a library of substituted biaryl amines, a common scaffold in kinase inhibitors.

Synthetic_Workflow start This compound step1 Step 1: Suzuki Coupling (Site-Selective C-C Bond Formation) R¹-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ start->step1 Reacts at C-I bond intermediate1 Intermediate A (Biaryl Aldehyde) step1->intermediate1 step2 Step 2: Reductive Amination (C=N Formation & Reduction) R²R³NH, NaBH(OAc)₃ intermediate1->step2 Reacts at -CHO group product Final Product (Diverse Biaryl Amines) step2->product

Caption: A representative synthetic workflow using this compound.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

This protocol describes the selective reaction at the C-I bond, leaving the C-Cl and aldehyde groups intact.

Rationale: The choice of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) is crucial. It has a high affinity for oxidative addition into the weaker C-I bond over the C-Cl bond. A mild base like sodium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions at the aldehyde.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).

  • Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).

  • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the 2-aryl-4-chlorobenzaldehyde intermediate.

Spectroscopic Profile: Verifying the Structure

Characterization is a self-validating step in any synthesis. The expected spectroscopic data for this compound are as follows.

  • ¹H NMR: The spectrum will be characterized by signals in the aromatic region (approx. 7.5-8.0 ppm) and a distinct singlet for the aldehyde proton downstream (approx. 9.9-10.1 ppm).[5] The coupling patterns of the three aromatic protons will be complex due to the substitution pattern but will integrate to 3H.

  • ¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (approx. 190-195 ppm). The carbon bearing the iodine (C2) will be shifted upfield relative to a C-H carbon (approx. 95-100 ppm), which is a characteristic effect of iodine. Other aromatic signals will appear in the typical 125-140 ppm range.

  • IR Spectroscopy: Key stretches will confirm the functional groups. A strong C=O stretch for the conjugated aldehyde will be present around 1690-1710 cm⁻¹.[5] C-H stretches for the aldehyde will appear as two distinct bands between 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.[5]

Safety and Handling

As a halogenated aromatic aldehyde, this compound requires careful handling in a well-ventilated fume hood. While a specific safety data sheet (SDS) was not retrieved, data from analogous compounds like 4-chlorobenzaldehyde and 4-iodobenzaldehyde suggest the following hazards and precautions.[6][7]

  • Hazards: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8][9] May cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Handling: Avoid generating dust.[6][7] Keep away from strong oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.[1][3]

Conclusion

This compound is a prime example of a modern synthetic building block designed for efficiency and selectivity. Its trifunctional nature allows chemists to perform sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular targets in pharmaceutical and materials research. By understanding the hierarchy of reactivity among its functional groups and employing well-established protocols, researchers can leverage this reagent to accelerate their discovery programs.

References

  • ChemBK. 4-Chloro-2-iodo-benzaldehyde. [Link]

  • Oxford Lab Fine Chem LLP. material safety data sheet - 4-chloro benzaldehyde 98%. [Link]

  • PubChem. 3-Chloro-2-iodobenzaldehyde. [Link]

  • ResearchGate. The reaction of 4-chlorobenzaldehyde with 2-aminothio- phenol in various solvents and under neat conditions a. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Examples - Example 7. [Link]

  • Shahab, K. et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-2-iodobenzaldehyde: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring an electrophilic aldehyde group and two distinct halogen atoms on the benzene ring, offers a versatile platform for a variety of chemical transformations. The presence of the iodo and chloro substituents at positions 2 and 4, respectively, allows for selective and sequential reactions, making it a valuable tool for the construction of novel bioactive compounds. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted benzaldehyde with the chemical formula C₇H₄ClIO.[1] Its structure is characterized by a benzene ring functionalized with a formyl group (-CHO), a chlorine atom at the para-position (C4), and an iodine atom at the ortho-position (C2) relative to the aldehyde.

Caption: 2D structure of this compound.

The strategic placement of these functional groups imparts distinct chemical reactivity. The aldehyde group is a versatile handle for nucleophilic additions, condensations, and reductive aminations. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, rendering it more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132901-37-2[1]
Molecular Formula C₇H₄ClIO[1]
Molecular Weight 266.46 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[2]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one signal for the aldehydic proton.

  • Aldehydic Proton (CHO): A singlet peak is anticipated around δ 9.9-10.1 ppm, characteristic of an aromatic aldehyde proton.[3]

  • Aromatic Protons:

    • One proton will be ortho to both the iodine and the aldehyde group.

    • Another proton will be ortho to the chlorine and meta to the aldehyde.

    • The third aromatic proton will be meta to both the iodine and the aldehyde group. These protons will likely appear as doublets or doublet of doublets in the range of δ 7.5-8.0 ppm, with coupling constants typical for aromatic systems.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, around δ 190-192 ppm, is characteristic of the aldehyde carbonyl carbon.[3]

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-145 ppm). The carbons attached to the electronegative halogen atoms (chlorine and iodine) will have their chemical shifts influenced accordingly. The carbon bearing the iodine atom is expected to be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the range of 1690-1715 cm⁻¹.[4] Characteristic bands for C-H stretching of the aldehyde and aromatic rings, as well as C=C stretching vibrations of the aromatic ring, will also be present. The C-Cl and C-I stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 266, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the formyl group (-CHO), iodine, and chlorine atoms.

Synthesis of this compound

Hypothetical Synthesis Workflow

Synthesis Start 4-Chlorobenzaldehyde Intermediate1 Directed ortho-metalation Start->Intermediate1 1. Directing group activation 2. Strong base (e.g., LDA) Intermediate2 Quenching with Iodine Intermediate1->Intermediate2 Electrophilic iodine source (I₂) Product This compound Intermediate2->Product Workup

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical)

  • Protection of the Aldehyde: The aldehyde group of 4-chlorobenzaldehyde would first be protected to prevent its reaction with the strong base used in the subsequent step. This can be achieved by converting it to an acetal, for example, by reacting with ethylene glycol in the presence of an acid catalyst.

  • Directed ortho-Metalation: The protected 4-chlorobenzaldehyde would then be treated with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature. The chloro group would act as a directing group, facilitating the deprotonation of the ortho-position (C2).

  • Iodination: The resulting ortho-lithiated species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the C2 position.

  • Deprotection: Finally, the protecting group on the aldehyde is removed by acidic hydrolysis to yield the desired product, this compound.

Note: This proposed synthesis is based on well-established methodologies in organic synthesis. The actual experimental conditions would require optimization of reagents, solvents, temperatures, and reaction times.

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable precursor in the synthesis of various pharmaceutically active compounds. Its ability to undergo selective cross-coupling reactions at the iodo-position, followed by further modifications of the chloro and aldehyde functionalities, allows for the efficient construction of complex molecular scaffolds.

Case Study: Synthesis of Glycine Transporter 1 (GlyT1) Inhibitors

This compound has been utilized as a key starting material in the synthesis of potent and selective inhibitors of the glycine transporter 1 (GlyT1).[5][6] GlyT1 inhibitors are being investigated as potential therapeutics for schizophrenia and other central nervous system disorders by modulating glutamatergic neurotransmission.[7]

A patent describes a synthetic route where this compound is a key building block in the preparation of a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides.[5] The synthesis involves a multi-step sequence where the aldehyde functionality is transformed, and the iodo- and chloro-substituents are exploited for further diversification of the molecule.

Illustrative Reaction Scheme

GlyT1_Inhibitor_Synthesis Start This compound Step1 Reaction at Aldehyde Start->Step1 e.g., Wittig or Horner-Wadsworth-Emmons Step2 Cross-Coupling at Iodine Step1->Step2 e.g., Suzuki or Sonogashira Coupling Step3 Further Modifications Step2->Step3 Modification of Chloro-group or other functionalities Product GlyT1 Inhibitor Scaffold Step3->Product

Caption: Generalized synthetic approach to GlyT1 inhibitors using this compound.

This application highlights the strategic importance of the unique substitution pattern of this compound in medicinal chemistry, enabling the synthesis of complex molecules with therapeutic potential.

Potential Role in the Synthesis of TRPA1 Antagonists

The transient receptor potential ankyrin 1 (TRPA1) ion channel is a validated target for the development of novel analgesics for the treatment of pain.[8][9] Several small molecule TRPA1 antagonists have been developed, and the benzaldehyde moiety is a common feature in some of these compounds. While direct synthesis of TRPA1 antagonists from this compound was not explicitly detailed in the searched literature, its structural features make it a highly plausible starting material for the synthesis of such compounds.[10][11] The chloro- and iodo-substituents can be used to introduce various functionalities through cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of potential TRPA1 antagonists.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds like 4-chlorobenzaldehyde, it is likely to be an irritant to the skin, eyes, and respiratory system.[12]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable building block with significant potential in the field of drug discovery. Its unique molecular architecture, featuring an aldehyde group and two different halogen atoms with distinct reactivities, provides a versatile platform for the construction of complex and diverse molecular scaffolds. While detailed experimental protocols for its synthesis and comprehensive spectroscopic data are not widely published, its utility has been demonstrated in the synthesis of GlyT1 inhibitors. The continued exploration of the reactivity of this compound is likely to lead to the discovery of novel synthetic methodologies and the development of new therapeutic agents targeting a range of diseases.

References

  • Electronic Supplementary Information. The Royal Society of Chemistry. (URL not provided)
  • Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot - Beilstein Journals. (URL not provided)
  • What are the Applications and Health Hazards of 4-Chlorobenzaldehyde in Medicinal Chemistry? - Guidechem. (URL not provided)
  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. (2024-09-13)
  • Preparation method and application of 4-chlorobenzaldehyde - ChemicalBook. (URL not provided)
  • 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem. (URL not provided)
  • 4-Iodobenzaldehyde 96 15164-44-0 - Sigma-Aldrich. (URL not provided)
  • Design, synthesis, and in vivo efficacy of glycine transporter-1 (GlyT1) inhibitors derived from a series of [4-phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides - PubMed. (URL not provided)
  • Benzaldehyde, 4-chloro- - the NIST WebBook. (URL not provided)
  • What are the synthesis methods and practical applications of 4-Iodobenzaldehyde? - FAQ. (URL not provided)
  • Benzaldehyde, 4-chloro- - the NIST WebBook. (URL not provided)
  • 4-Chloro-2-iodo-benzaldehyde - ChemBK. (URL not provided)
  • 4-Chlorobenzaldehyde(104-88-1) 13C NMR spectrum - ChemicalBook. (URL not provided)
  • This compound[132901-37-2] | CASNU. (URL not provided)
  • 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum - ChemicalBook. (URL not provided)
  • Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (URL not provided)
  • Supporting Information - The Royal Society of Chemistry. (URL not provided)
  • Chemical structures of TRPA1 antagonists with their respective identification.
  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • Method for synthesizing chloramphenicol from 4-chloro-benzaldehyde - Eureka | P
  • 4-Chloro-2-iodo-benzaldehyde | 132901-37-2 - ChemicalBook. (2023-07-22)
  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021-10-06)
  • Structures of TRPA1 antagonists discussed in this review.
  • Chemical structures of TRPA1 antagonists with their respective identification.
  • 4-chlorobenzaldehyde ir spectrum labeled - Sigma-Aldrich. (URL not provided)
  • 4-Chlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not provided)
  • Benzaldehyde, 4-chloro- - the NIST WebBook. (URL not provided)
  • Building Blocks for Innovation: Exploring 4-Iodobenzaldehyde as a Specialty Chemical. (URL not provided)
  • TRPA1 Antagonists for Pain Relief - MDPI. (URL not provided)
  • p-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL not provided)
  • m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. (URL not provided)
  • Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC - PubMed Central. (2023-03-27)
  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC. (2013-01-30)
  • Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. (2021-10-06)

Sources

A Comprehensive Guide to the Safe Handling and Storage of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Chloro-2-iodobenzaldehyde (CAS No. 132901-37-2). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and chemical databases to ensure scientific integrity and promote a culture of safety in the laboratory.

Section 1: Compound Identification and Properties

This compound is a halogenated aromatic aldehyde, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the development of pharmaceutical agents. Understanding its fundamental physical and chemical properties is the first step in establishing safe handling protocols. The aldehyde functional group and the presence of both chlorine and iodine atoms on the benzene ring dictate its reactivity and toxicological profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 132901-37-2[1][2]
Molecular Formula C₇H₄ClIO[1][3]
Molecular Weight 266.46 g/mol [1][3]
Appearance Colorless to yellow powder or white crystalline solid.[4]
Storage Temperature 2-8°C, under an inert atmosphere.[1]

Note: Comprehensive data on properties like melting point, boiling point, and solubility for this specific isomer are not consistently available across primary safety documents. Researchers should treat it as a solid with low volatility under standard laboratory conditions.

Section 2: Hazard Identification and Toxicological Assessment

Based on GHS classifications from supplier safety data sheets, this compound is considered a hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[5][6][7]

GHS Hazard Statements:

  • H302: Harmful if swallowed. [3][5][7]

  • H315: Causes skin irritation. [3][5][7]

  • H319: Causes serious eye irritation. [3][5][7]

  • H335: May cause respiratory irritation. [3][5][7]

Causality Behind the Hazards:

  • Oral Toxicity (H302): Aldehydes can react with biological macromolecules. If ingested, this compound can cause systemic effects.

  • Skin and Eye Irritation (H315, H319): As an aromatic aldehyde, the compound can act as a sensitizer and irritant upon contact with skin and mucous membranes, including the eyes, leading to inflammation, redness, and discomfort.[4][6] Prolonged contact should be avoided.

  • Respiratory Irritation (H335): Fine dust or powder of the compound can irritate the respiratory tract if inhaled.[5][7] The causality lies in the direct interaction of the chemical with the mucosal surfaces of the lungs and airways. Therefore, handling procedures must be designed to minimize dust generation.

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and appropriate PPE, is essential for minimizing exposure. The selection of PPE is not a static choice but a dynamic decision based on the specific experimental context.

Engineering Controls
  • Fume Hood: All weighing and handling of this compound powder must be performed in a certified chemical fume hood to control dust and prevent inhalation.[5][7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

Personal Protective Equipment (PPE) Protocol

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_ppe PPE Selection Workflow for this compound start Start: Task Assessment weighing Weighing / Transfer (Solid Form) start->weighing reaction In Solution / Reaction Setup start->reaction workup Aqueous Workup / Extraction start->workup purification Purification (e.g., Chromatography) start->purification ppe_solid Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat - Work in Fume Hood weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat reaction->ppe_solution workup->ppe_solution purification->ppe_solution

Caption: PPE selection workflow based on the experimental task.

Justification for PPE Choices:

  • Eye Protection: Safety glasses with side-shields are mandatory at a minimum.[5] When there is a risk of splashing, chemical safety goggles should be used.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[5] Gloves should be inspected before use and disposed of properly after handling the compound.[5]

  • Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect from accidental skin contact.[9] For larger quantities, additional protective clothing may be necessary.

Section 4: Safe Handling and Operational Protocols

Adherence to good laboratory practices is paramount. The following step-by-step protocol provides a framework for handling this compound safely.

Protocol 4.1: Weighing and Transferring the Solid Compound

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, receiving flask).

  • Don PPE: Wear a lab coat, nitrile gloves, and safety goggles.

  • Transfer: Conduct all operations inside the fume hood. Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat.

  • Minimize Dust: Avoid creating dust during transfer.[5][7] Do not crush or grind the material outside of a contained system.

  • Sealing: Tightly close the main container immediately after use to prevent exposure to air and moisture.[9]

  • Cleanup: Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, and dispose of it as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[5]

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is between 2-8°C.[1] Keep the container tightly sealed and protect it from direct sunlight.[9] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][9] The aldehyde group is susceptible to oxidation, which can be an exothermic and potentially hazardous reaction.

Section 6: Accidental Release and Emergency Procedures

Preparedness is key to effectively managing accidental spills or exposures.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response cluster_spill Spill Response Decision Tree spill Spill Detected size Assess Spill Size spill->size small_spill Small Spill (<1g, contained) size->small_spill Small large_spill Large Spill (>1g or uncontained) size->large_spill Large small_spill_action 1. Ensure PPE is worn. 2. Gently sweep up powder without creating dust. 3. Use an inert absorbent for solutions. 4. Place in a sealed container for waste disposal. small_spill->small_spill_action large_spill_action 1. Evacuate immediate area. 2. Alert lab supervisor and safety officer. 3. Prevent entry into drains. 4. Await trained emergency personnel. large_spill->large_spill_action

Caption: Decision tree for responding to a chemical spill.

General Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the area.[5]

  • Ensure adequate ventilation.[5]

  • Wear appropriate PPE, including respiratory protection if dust is airborne.

  • For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal, avoiding dust generation.[5]

  • Do not let the chemical enter drains or waterways.[5]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][9]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][10] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and give one or two glasses of water to drink. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Section 7: Waste Disposal

All waste containing this compound, including contaminated materials like gloves and weigh boats, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[5]

  • Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not mix with other waste streams unless directed by a safety professional.

Section 8: References

  • 4-CHLOROBENZALDEHYDE GHS Safety Data Sheet. (n.d.). Sdfine. Retrieved January 16, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET - 4-chloro benzaldehyde 98%. (n.d.). Oxford Lab Fine Chem. Retrieved January 16, 2026, from [Link]

  • PubChem Compound Summary for CID 86592640, 3-Chloro-2-iodobenzaldehyde. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • ICSC 0641 - o-CHLOROBENZALDEHYDE. (n.d.). ILO and WHO. Retrieved January 16, 2026, from [Link]

  • Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. (n.d.). Cole-Parmer. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

4-Chloro-2-iodobenzaldehyde possesses a unique substitution pattern on the benzene ring that significantly influences its spectroscopic properties. The presence of a strongly electron-withdrawing aldehyde group, a moderately electron-withdrawing chlorine atom, and a bulky, weakly electron-withdrawing iodine atom creates a distinct electronic and steric environment. This guide will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a detailed rationale for the predicted spectral features.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
CHO9.9 - 10.1s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-37.8 - 8.0d~2This proton is ortho to the iodine and meta to the aldehyde and chlorine, leading to a downfield shift. It will be split by H-5.
H-57.4 - 7.6dd~8, ~2This proton is ortho to the chlorine and meta to the iodine and aldehyde. It will be split by H-6 and H-3.
H-67.9 - 8.1d~8This proton is ortho to the aldehyde group, leading to significant deshielding. It will be split by H-5.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Six aromatic carbon signals and one carbonyl carbon signal are expected.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O190 - 195The carbonyl carbon is highly deshielded.
C-1135 - 140The carbon attached to the aldehyde group.
C-295 - 100The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect".
C-3140 - 145This carbon is deshielded by the adjacent iodine.
C-4138 - 142The carbon attached to the chlorine atom.
C-5128 - 132A standard aromatic CH carbon.
C-6130 - 135This carbon is deshielded by the ortho aldehyde group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 220-240 ppm is standard.

  • Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

G cluster_nmr NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl3) H1_Acquisition 1H NMR Acquisition (400 MHz, 16-64 scans) SamplePrep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (400 MHz, >=1024 scans) SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong carbonyl stretch of the aldehyde.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
C-H (aldehyde)2820-2850 and 2720-2750Medium to WeakCharacteristic Fermi resonance doublet for the aldehyde C-H stretch.
C=O (aldehyde)1690-1710StrongThe carbonyl stretching frequency is influenced by the electronic effects of the ring substituents.
C=C (aromatic)1550-1600MediumAromatic ring stretching vibrations.
C-Cl700-800StrongCarbon-chlorine stretching vibration.
C-I500-600MediumCarbon-iodine stretching vibration.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/zRationale
[M]⁺266, 268Molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in two peaks at a 3:1 intensity ratio.
[M-H]⁺265, 267Loss of a hydrogen atom from the aldehyde.
[M-CHO]⁺237, 239Loss of the formyl radical.
[M-I]⁺139, 141Loss of an iodine radical.
[C₇H₄ClO]⁺139, 141Same as [M-I]⁺.
[C₆H₄Cl]⁺111, 113Loss of iodine and CO.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Detection: Record the mass-to-charge ratio (m/z) and relative abundance of the detected ions.

G Molecule This compound (M) M_ion [M]+• m/z 266, 268 Molecule->M_ion EI (70 eV) M_minus_H [M-H]+ m/z 265, 267 M_ion->M_minus_H -H• M_minus_CHO [M-CHO]+ m/z 237, 239 M_ion->M_minus_CHO -CHO• M_minus_I [M-I]+ m/z 139, 141 M_ion->M_minus_I -I•

Caption: Predicted fragmentation pathway in EI-MS.

Conclusion

The spectroscopic characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework based on established spectroscopic principles and data from analogous compounds. By following the outlined experimental protocols and comparing the obtained data with the predictions herein, researchers can ensure the accurate identification and purity assessment of this important chemical intermediate.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

The Solubility Profile of 4-Chloro-2-iodobenzaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chloro-2-iodobenzaldehyde, a key intermediate in pharmaceutical synthesis and materials science. We delve into the theoretical underpinnings of its solubility based on Hansen Solubility Parameters (HSPs), offering a predictive model for its behavior in a range of common organic solvents. This theoretical framework is complemented by a detailed, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies for handling this compound.

Introduction: The Significance of this compound and its Solubility

This compound (C₇H₄ClIO) is a halogenated aromatic aldehyde of significant interest in organic synthesis.[1][2] Its trifunctional nature, possessing an aldehyde group and two different halogen substituents, makes it a versatile building block for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and functional materials.

The solubility of this compound is a critical physical property that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring the homogeneity of formulations. This guide aims to provide a dual approach to understanding the solubility of this compound: a predictive theoretical model and a rigorous experimental validation protocol.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in solubility, and Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to this adage.[3] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

A solute is predicted to be soluble in a solvent if their HSP values are similar. This similarity is quantified by the Hansen Solubility Parameter distance (Ra), calculated as follows:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

Where subscripts 1 and 2 refer to the solute and solvent, respectively. A smaller Ra value indicates a higher likelihood of solubility.

Estimation of Hansen Solubility Parameters for this compound

To predict the solubility of this compound, we first need to estimate its HSPs. The van Krevelen-Hoftyzer group contribution method provides a reliable means of calculating these parameters based on the molecular structure of the compound.[4] This method assigns specific values to different functional groups for their contribution to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi).

The following equations are used for the calculation:

  • δd = ΣFdi / ΣVi

  • δp = √(ΣFpi²) / ΣVi

  • δh = √(ΣEhi / ΣVi)

Table 1: Van Krevelen-Hoftyzer Group Contributions for this compound

Functional GroupNumberFdi (J⁰⁵·cm¹⁵·mol⁻¹)Fpi² (J·cm³·mol⁻²)Ehi (J·mol⁻¹)Vi (cm³·mol⁻¹)
-CHO (Aldehyde)1290160000400028.5
-Cl (Aromatic)14709000040024.0
-I (Aromatic)17904000040037.0
C- (Aromatic)200013.5
=CH- (Aromatic)42800015.1
Total 2660 290000 4800 163.4

Calculated HSPs for this compound:

  • ΣFdi = 1 * 290 + 1 * 470 + 1 * 790 + 4 * 280 = 2670 J⁰⁵·cm¹⁵·mol⁻¹

  • ΣFpi² = 1 * 160000 + 1 * 90000 + 1 * 40000 = 290000 J·cm³·mol⁻²

  • ΣEhi = 1 * 4000 + 1 * 400 + 1 * 400 = 4800 J·mol⁻¹

  • ΣVi = 1 * 28.5 + 1 * 24.0 + 1 * 37.0 + 2 * 13.5 + 4 * 15.1 = 176.9 cm³·mol⁻¹

  • δd = 2670 / 176.9 = 15.1 MPa⁰⁵

  • δp = √290000 / 176.9 = 3.0 MPa⁰⁵

  • δh = √4800 / 176.9 = 5.2 MPa⁰⁵

Predicted Solubility in Common Organic Solvents

Using the calculated HSPs for this compound and the known HSPs for common organic solvents, we can predict its relative solubility. A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

Solventδd (MPa⁰⁵)δp (MPa⁰⁵)δh (MPa⁰⁵)Ra (HSP Distance)Predicted Solubility
This compound 15.1 3.0 5.2 - -
Acetone15.510.47.07.6Moderate
Dichloromethane17.07.37.15.3High
Ethanol15.88.819.415.5Low
Ethyl Acetate15.85.37.23.2High
Hexane14.90.00.06.0Moderate
Methanol14.712.322.319.8Very Low
Toluene18.01.42.04.9High

Based on these calculations, this compound is predicted to have high solubility in dichloromethane, ethyl acetate, and toluene. Moderate solubility is expected in acetone and hexane, while it is predicted to have low to very low solubility in highly polar, protic solvents like ethanol and methanol.

Experimental Protocol for Quantitative Solubility Determination

To validate the theoretical predictions and provide precise quantitative data, a rigorous experimental protocol is necessary. The following section outlines a detailed methodology for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • UV/Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 Step 1 equil Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil Step 2 sample1 Allow solid to settle equil->sample1 Step 3 sample2 Withdraw supernatant and filter through a 0.45 µm syringe filter sample1->sample2 Step 4 sample3 Prepare serial dilutions of the saturated solution sample2->sample3 Step 5 analysis Analyze concentration using UV/Vis or HPLC sample3->analysis Step 6 calc Determine solubility (e.g., in g/100mL or mol/L) analysis->calc Step 7

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (to ensure undissolved solid remains) into a series of vials.

    • Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

  • Sampling and Sample Preparation:

    • Cease agitation and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.

    • Accurately prepare a series of dilutions of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • UV/Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in each solvent.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

      • Measure the absorbance of the diluted samples and determine their concentrations from the calibration curve.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water).

      • Prepare a calibration curve by injecting standard solutions of known concentrations and plotting peak area versus concentration.

      • Inject the diluted samples and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, accounting for the dilution factors.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the experimental data, the following self-validating checks should be incorporated:

  • Equilibrium Confirmation: Take samples at different time points (e.g., 24, 36, and 48 hours) to ensure that the measured concentration does not change, confirming that equilibrium has been reached.

  • Purity of Solute and Solvents: Use high-purity starting materials and verify their purity if necessary.

  • Instrument Calibration: Regularly calibrate the analytical balance, thermometer, and analytical instruments (UV/Vis or HPLC).

  • Reproducibility: Perform each solubility measurement in triplicate to assess the precision of the results.

Visualization of Molecular Interactions

The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram visualizes these potential interactions.

G cluster_solute_props Solute Properties cluster_solvent_props Solvent Properties solute This compound aldehyde Aldehyde Group (-CHO) (Polar, H-bond acceptor) chloro Chloro Group (-Cl) (Polar, Weak H-bond acceptor) iodo Iodo Group (-I) (Polarizable) ring Aromatic Ring (Dispersion forces, π-π stacking) polar_aprotic Polar Aprotic (e.g., Acetone, DCM) (Dipole-dipole interactions) aldehyde->polar_aprotic Dipole-Dipole polar_protic Polar Protic (e.g., Ethanol, Methanol) (H-bonding) aldehyde->polar_protic H-bond (acceptor) chloro->polar_aprotic Dipole-Dipole nonpolar Nonpolar (e.g., Hexane, Toluene) (Dispersion forces) iodo->nonpolar Dispersion ring->polar_aprotic Dispersion ring->nonpolar Dispersion, π-π stacking

Caption: Molecular interactions influencing solubility.

Conclusion

This technical guide provides a robust framework for understanding and quantifying the solubility of this compound. The theoretical predictions based on Hansen Solubility Parameters offer a valuable tool for initial solvent screening and for rationalizing observed solubility behavior. The detailed experimental protocol provides a reliable method for obtaining accurate and reproducible quantitative solubility data. By integrating both theoretical and practical approaches, researchers can confidently handle and utilize this compound in their synthetic and formulation endeavors, ultimately accelerating research and development in the pharmaceutical and chemical industries.

References

  • Barton, A. F. M. (1991). CRC Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Thermo Fisher Scientific. (2021).
  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of Polymers: Their Correlation with Chemical Structure; their Numerical Estimation and Prediction from Additive Group Contributions (4th ed.). Elsevier.

Sources

Navigating the Chemical Landscape: A Technical Guide to 4-Chloro-2-iodobenzaldehyde for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the sourcing and characterization of starting materials are paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 4-Chloro-2-iodobenzaldehyde (CAS No. 132901-37-2), a key building block in modern organic synthesis. We will delve into the landscape of commercial suppliers, dissect the critical aspects of purity and its analytical determination, and explore its applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.

The Commercial Landscape: Sourcing High-Quality this compound

The accessibility of this compound from commercial suppliers is crucial for seamless research and development. A survey of the market reveals a number of reputable chemical suppliers offering this compound, often with varying purity grades and in a range of quantities.

Table 1: Prominent Commercial Suppliers of this compound

SupplierStated PurityAvailable QuantitiesNotes
BLD PharmSpecification AvailableGram to KilogramOffers a range of organic building blocks.[1]
AOBChem≥95%250mg to 100gProvides detailed product information including safety data.[2]
ChemicalBookVaries by supplierGram to BulkActs as a directory for multiple Chinese suppliers.[3]
CHEMLYTE SOLUTIONS CO.,LTDIndustrial GradeInquire for BulkA manufacturer based in China.[4]

It is imperative for the researcher to not only consider the quoted purity but also to request a Certificate of Analysis (CoA) for each batch. The CoA provides critical data on the analytical methods used for quality control and the levels of any detected impurities.

Purity and Analytical Characterization: Ensuring Experimental Integrity

The purity of this compound directly impacts the outcome of subsequent reactions, influencing yield, by-product formation, and the overall success of a synthetic route. Therefore, a thorough understanding of the analytical techniques used to assess its purity is essential.

Common Purity Specifications

Most commercial suppliers offer this compound with a purity of ≥95% or higher. High-purity grades, often exceeding 98%, are also available and are recommended for applications where trace impurities could interfere with sensitive catalytic processes or lead to undesired side reactions in multi-step syntheses.

Key Analytical Techniques for Purity Determination

A multi-technique approach is often employed to provide a comprehensive purity profile of this compound.

HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method is typically suitable for analyzing substituted benzaldehydes.[5]

Experimental Protocol: Representative HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent, typically the mobile phase.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Diluent filter Filter Solution dissolve->filter inject Inject Sample filter->inject Prepared Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of this compound and identifying impurities. The chemical shifts and coupling patterns in the ¹H NMR spectrum, and the number and positions of signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

  • Analysis:

    • Chemical Shift (δ): Analyze the positions of the signals. The aldehydic proton is expected to appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will show characteristic splitting patterns based on their substitution.

    • Integration: The relative areas of the signals should correspond to the number of protons in each environment.

    • Coupling Constants (J): The splitting patterns (e.g., doublets, triplets) and the magnitude of the coupling constants provide information about the connectivity of the protons.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Spectral Interpretation prep Dissolve in Deuterated Solvent acquire Acquire FID on NMR Spectrometer prep->acquire process Fourier Transform, Phase, Baseline Correction acquire->process interpret Analyze Chemical Shift, Integration, and Coupling process->interpret structure structure interpret->structure Structure Confirmation & Impurity Identification

Potential Impurities and their Origin

Understanding the potential impurities in commercially available this compound is crucial for troubleshooting synthetic reactions. These impurities can arise from the synthetic route used for its preparation or from degradation during storage.

Common synthetic routes to substituted benzaldehydes can sometimes lead to the formation of related isomers or incompletely reacted starting materials. For instance, the synthesis of 2,4-dichlorobenzaldehyde via Vilsmeier reaction can produce by-products like 2,4-dichloro-m-terephthalaldehyde.[7] While the specific synthesis of this compound is not detailed in the provided results, analogous reactions suggest that starting materials or other halogenated benzaldehydes could be potential impurities.

Applications in Drug Discovery and Development

Halogenated aromatic aldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[8][9] The presence of both a chloro and an iodo substituent on the benzaldehyde ring of this compound offers multiple points for synthetic diversification.

The aldehyde functionality is a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce amine functionalities.

  • Wittig reaction: To form alkenes.

  • Aldol condensation: To create α,β-unsaturated ketones.[10]

  • Grignard and organolithium additions: To form secondary alcohols.

The halogen atoms, particularly the iodine, are amenable to a variety of cross-coupling reactions, such as:

  • Suzuki coupling: For the formation of carbon-carbon bonds with boronic acids.

  • Heck coupling: For the formation of carbon-carbon bonds with alkenes.

  • Sonogashira coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig amination: For the formation of carbon-nitrogen bonds.

These reactions allow for the construction of complex molecular scaffolds that are often found in pharmacologically active compounds. For example, the synthesis of certain optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, which act as SGLT inhibitors for treating diabetes, involves intermediates with halogenated phenyl groups.[11]

Applications cluster_aldehyde Aldehyde Reactions cluster_coupling Halogen Cross-Coupling start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig aldol Aldol Condensation start->aldol suzuki Suzuki Coupling start->suzuki heck Heck Coupling start->heck sonogashira Sonogashira Coupling start->sonogashira amines Substituted Amines reductive_amination->amines alkenes Stilbenes & Alkenes wittig->alkenes enones Chalcones & Enones aldol->enones biaryls Biaryl Compounds suzuki->biaryls heck->alkenes alkynes Aryl Alkynes sonogashira->alkynes api api amines->api Synthesis of Active Pharmaceutical Ingredients alkenes->api Synthesis of Active Pharmaceutical Ingredients enones->api Synthesis of Active Pharmaceutical Ingredients biaryls->api Synthesis of Active Pharmaceutical Ingredients alkynes->api Synthesis of Active Pharmaceutical Ingredients

Handling and Storage

Proper handling and storage of this compound are essential to maintain its purity and ensure safety. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] It is also advisable to protect it from light.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. A thorough understanding of its commercial availability, purity assessment, and potential applications is critical for any researcher utilizing this compound. By employing rigorous analytical techniques to verify its quality and leveraging its synthetic handles, scientists can confidently incorporate this key intermediate into their synthetic strategies to access novel and complex molecular architectures.

References

  • AOBChem. This compound. [Link]

  • Google Patents. Synthesis of 4-substituted phthalaldehyde.
  • Google Patents. Optically pure benzyl-4-chlorophenyl-C-glucoside derivatives, a process for preparing these compounds and intermediates thereof, a pharmaceutical formulation and a pharmaceutical composition containing these compounds, and the use of the optically pure benzyl-4-chlorophenyl-C-glucoside derivative as a sodium glucose co-transporter (SGLT) inhibitor in manufacture of a medicament for treating and/or preventing diabetes mellitus (including insulin-dependent diabetes mellitus and non-insulin-dependent diabetes mellitus) or diabetes-associated diseases (including insulin resistance disease and obesity).
  • NMR Laboratory. NMR Laboratory 1. [Link]

  • Google P
  • RSC Publishing. Analytical Methods. [Link]

  • Google Patents.
  • Google Patents. Substituted piperdine antiviral agents.
  • Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. 2,4 dichloro benzene formaldehyde synthesis technique.
  • YouTube. NMR Spectroscopy Practice Problems - Solving NMR Step by Step. [Link]

  • YouTube. H-NMR Spectroscopy Basics [Livestream Recording] Organic Chemistry Review & Practice Session. [Link]

  • Scribd. Orgo II Lab 4. [Link]

  • YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

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4-Chloro-2-iodobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the material safety data for 4-Chloro-2-iodobenzaldehyde, a halogenated aromatic aldehyde crucial in various synthetic pathways in pharmaceutical and chemical research. As a Senior Application Scientist, the following information is synthesized from available data to ensure a high degree of scientific integrity and practical application in a laboratory setting. This document is structured to provide not just procedural steps but the rationale behind them, ensuring a self-validating system of safety and handling.

Chemical Identity and Properties

This compound is a substituted benzaldehyde with the molecular formula C₇H₄ClIO.[1] Its structure, featuring both chloro and iodo substitutions on the benzene ring, dictates its reactivity and toxicological profile.

PropertyValueSource
CAS Number 132901-37-2[1][2]
Molecular Formula C₇H₄ClIO[1]
Molecular Weight 266.46 g/mol [1]
Storage Temperature 2-8°C[1]
Physical State Solid (presumed)Inferred from related compounds

Hazard Identification and GHS Classification

GHS Pictogram:

Exclamation Mark GHS Pictogram

Signal Word: Warning [3]

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/ attention.

  • P337+P313: If eye irritation persists: Get medical advice/ attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Logical Workflow for Safe Handling and Emergency Response

The following diagram outlines the critical decision-making process for handling this compound, from initial risk assessment to emergency procedures. This workflow is designed to be a self-validating system, ensuring that safety is paramount at every step.

cluster_prep Preparation & Handling cluster_emergency Emergency Procedures cluster_first_aid_steps First Aid Details cluster_spill_steps Spill Cleanup Protocol risk_assessment 1. Risk Assessment - Review GHS Hazards (H302, H315, H319, H335) - Consult Similar Compound MSDS ppe_selection 2. PPE Selection - Safety Goggles (P280) - Chemical-Resistant Gloves (P280) - Lab Coat risk_assessment->ppe_selection Identify Risks engineering_controls 3. Engineering Controls - Fume Hood - Ensure Proper Ventilation ppe_selection->engineering_controls Select Controls handling_procedure 4. Safe Handling - Avoid Dust Inhalation (P261) - Prevent Skin/Eye Contact - Wash Hands After Use (P264) engineering_controls->handling_procedure Implement exposure_event Exposure Event handling_procedure->exposure_event Potential Incident first_aid 5. First Aid Measures exposure_event->first_aid Personnel Exposure spill_response 6. Spill Response exposure_event->spill_response Chemical Release inhalation Inhalation (H335): Move to fresh air. Seek medical attention. first_aid->inhalation skin_contact Skin Contact (H315): Wash with soap & water (P302+P352). Remove contaminated clothing. first_aid->skin_contact eye_contact Eye Contact (H319): Rinse with water (P305+P351+P338). Seek medical attention. first_aid->eye_contact ingestion Ingestion (H302): Rinse mouth (P330). Call POISON CENTER (P301+P312). first_aid->ingestion evacuate Evacuate Area & Ventilate spill_response->evacuate absorb Absorb with Inert Material evacuate->absorb collect Collect in Sealed Container absorb->collect dispose Dispose as Hazardous Waste (P501) collect->dispose

Caption: Workflow for handling this compound.

Detailed Protocols and Procedures

Exposure Controls and Personal Protection

Given the GHS classification, the following personal protective equipment (PPE) and engineering controls are mandatory. The causality is clear: the identified hazards of skin, eye, and respiratory irritation necessitate physical and environmental barriers to prevent exposure.

  • Engineering Controls:

    • Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors, directly addressing the H335 hazard.[4]

    • Ensure the work area is well-ventilated.

    • An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to NIOSH (US) or EN 166 (EU) standards.[5] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.

    • Skin Protection:

      • Wear a lab coat at all times.

      • Handle with chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use, and a proper removal technique must be employed to avoid skin contact.[5] This directly addresses the H315 "Causes skin irritation" hazard.

    • Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used. This is a secondary control for the H335 hazard.

Handling and Storage

Proper handling and storage are crucial to maintaining the stability of the compound and preventing accidental exposure.

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke in the laboratory.

    • Wash hands thoroughly after handling the material.

    • Keep the container tightly closed when not in use.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed and sealed.[1]

    • Store at the recommended temperature of 2-8°C in an inert atmosphere and protected from light.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on standard practices for chemicals with similar GHS classifications.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][7][8] If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[4][5][7][8]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid breathing dust and to prevent contact with skin and eyes.[5]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]

  • Methods for Cleaning Up:

    • Dampen the spilled solid material with a suitable solvent like 60-70% ethanol to prevent dust generation.

    • Carefully sweep or scoop up the material and place it into a suitable, labeled, and closed container for disposal.[5]

    • Clean the spill area thoroughly with a damp cloth or paper towels, also placing them into the disposal container.

    • Wash the area with soap and water.

Fire-Fighting Measures

While specific flammability data for this compound is unavailable, related compounds like 4-chlorobenzaldehyde are combustible at high temperatures.[4]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, hydrogen chloride, and hydrogen iodide.[4][9]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]

Toxicological Information

Detailed toxicological studies on this compound are not widely available. The provided GHS hazard statements indicate acute oral toxicity, as well as skin, eye, and respiratory irritation.[3] For context, the LD50 (oral, rat) for the related compound 4-chlorobenzaldehyde is reported as 1575 mg/kg.[4][5] This value suggests moderate acute toxicity if ingested. No information is available regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Conclusion

This compound is a valuable research chemical that must be handled with appropriate caution. The key to its safe use lies in a thorough understanding of its known and potential hazards, the consistent application of engineering controls and personal protective equipment, and preparedness for emergency situations. The protocols outlined in this guide are designed to provide researchers and drug development professionals with a robust framework for managing the risks associated with this compound.

References

  • First Aid Procedures for Chemical Hazards | NIOSH | CDC. (n.d.).
  • OXFORD LAB FINE CHEM LLP. (n.d.). material safety data sheet - 4-chloro benzaldehyde 98%. Retrieved from [Link]

  • Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

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An In-Depth Technical Guide to the Potential Hazards and Toxicity of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and complex molecular architectures. Its unique substitution pattern—featuring both chloro and iodo groups on the benzaldehyde scaffold—makes it a versatile building block. However, this reactivity also necessitates a thorough understanding of its potential hazards and toxicity. This guide is designed for researchers, chemists, and drug development professionals, providing a comprehensive overview of the toxicological profile and safe handling procedures for this compound. By synthesizing available data from safety data sheets (SDS) and related chemical analogs, we aim to provide a framework for risk assessment and mitigation in a laboratory setting.

Section 1: Chemical and Physical Properties

A foundational understanding of the compound's identity and physical characteristics is paramount before handling.

Chemical Structure:

cluster_benzaldehyde C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 I I C2->I C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) Administrative->PPE

Caption: Hierarchy of Controls for chemical safety.

Recommended Controls:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood. [1]This is critical to prevent inhalation of dust and to contain any potential spills. The fume hood provides appropriate exhaust ventilation where dust can form. [1]* Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on its specific hazards. Limit unnecessary personal contact with the chemical. * Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses or goggles conforming to EN166 or NIOSH standards. [1][2] * Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use and disposed of properly after handling. [1] * Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or where there is a significant risk of spillage, a chemical-resistant apron or a full protective suit may be necessary. [1]

Section 5: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential for preventing exposure and ensuring chemical stability.

Experimental Protocol: Handling Solid this compound

  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Don personal protective equipment (lab coat, gloves, safety goggles).

  • Weighing: Weigh the chemical in the fume hood. Use a tared weigh boat or glassine paper to avoid contaminating the balance. Handle the container carefully to minimize the generation of airborne dust. [1]3. Transfer: If transferring the solid to a reaction vessel, do so within the fume hood. Use a spatula for the transfer. If dissolving, add the solvent to the solid in the reaction vessel slowly.

  • Post-Handling: Tightly close the source container. [3][1]Clean any residual dust from the work surface using a damp cloth or paper towel, ensuring not to create more dust.

  • Decontamination: Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated, labeled hazardous waste container. 6. Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.

A Receive & Log Chemical B Store in Designated Area (Cool, Dry, Dark, Inert Gas) A->B Storage C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Retrieval D Work in Fume Hood C->D E Weigh & Transfer Chemical D->E F Clean & Decontaminate Work Area E->F G Segregate & Dispose of Waste F->G H Doff PPE & Wash Hands G->H

Caption: Safe Chemical Handling Workflow.

Storage Requirements:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][1]A recommended storage temperature is between 2-8°C. [4]* Atmosphere: The compound may be air and light sensitive. [2][5]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability. [4][2]* Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents. [3][5]

Section 6: Emergency and First Aid Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures:

Exposure Route First Aid Procedure Source
Inhalation Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [1][2]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist. [1][2]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][2]|

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Contain: Prevent the spill from entering drains or waterways. [1]4. Clean-up: For small spills, remove all ignition sources. Gently sweep up the solid material, avoiding dust generation. [1]Place the material into a suitable, labeled container for hazardous waste disposal. Clean the affected area with a damp cloth, followed by soap and water. [5]5. Report: Report the incident to the appropriate safety officer.

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. The available data, supported by analysis of structural analogs, indicates that it should be handled as a compound that is harmful if swallowed, causes skin and serious eye irritation, and may irritate the respiratory system. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods and adhering to strict protocols for personal protection, handling, and storage—researchers can effectively mitigate these risks. A proactive and informed approach to safety is fundamental to responsible chemical research and development.

References

  • Sdfine. 4-CHLOROBENZALDEHYDE Safety Data Sheet. [Link]

  • PubChem. 3-Chloro-2-iodobenzaldehyde | C7H4ClIO | CID 86592640. [Link]

  • Chemical Label. 2-chloro-4-iodobenzaldehyde. [Link]

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Methodological & Application

Synthesis of derivatives using 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Advanced Intermediates using 4-Chloro-2-iodobenzaldehyde

Abstract

This compound is a trifunctional synthetic building block of significant value in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde, a highly reactive iodine atom, and a less reactive chlorine atom, allows for a series of selective and sequential transformations. The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of its synthetic utility, enabling palladium-catalyzed cross-coupling reactions to proceed selectively at the 2-position. This guide provides an in-depth exploration of key synthetic routes starting from this compound, including detailed protocols for palladium-catalyzed cross-coupling reactions and subsequent derivatizations. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile synthon for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of this compound

In the landscape of organic synthesis, the strategic selection of a starting material is paramount to the efficiency and success of a synthetic campaign. This compound emerges as a preeminent starting material due to its distinct electronic and steric properties. The molecule incorporates three key functional handles:

  • Aldehyde Group: A versatile functional group that can participate in a wide array of transformations, including nucleophilic additions, condensations, and reductive aminations, serving as a gateway to diverse molecular scaffolds.[1]

  • Iodine Atom: Positioned ortho to the aldehyde, the C-I bond is highly susceptible to oxidative addition by palladium(0) complexes. This makes it the primary site for cross-coupling reactions, a cornerstone of modern C-C bond formation.[2][3] The relative reactivity of organohalides in such reactions follows the order: R-I > R-OTf > R-Br >> R-Cl.[2][4]

  • Chlorine Atom: The C-Cl bond is significantly less reactive towards palladium(0) under typical cross-coupling conditions used for C-I bonds.[2] This disparity allows the chlorine to be retained as a "masked" reactive site for subsequent, more forcing transformations, or as a permanent structural feature influencing the electronic properties of the final molecule. Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing metabolic stability or binding affinity.[5]

This guide will focus on the most powerful applications of this reagent, primarily palladium-catalyzed reactions, which leverage the reactivity of the C-I bond.

G cluster_cyclization Heterocycle Synthesis start This compound suzuki Suzuki-Miyaura (Biaryl Aldehydes) start->suzuki Selective C-I Activation sonogashira Sonogashira (Alkynyl Aldehydes) start->sonogashira Selective C-I Activation heck Heck-Mizoroki (Stilbene Aldehydes) start->heck Selective C-I Activation condensation Condensation (e.g., Chalcones) suzuki->condensation heterocycle Intramolecular Cyclization (e.g., Quinolines, Furans) sonogashira->heterocycle Post-coupling derivatization wittig Wittig Reaction (Alkenes) heck->wittig condensation->heterocycle

Caption: Synthetic pathways originating from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds.[6] For this compound, these reactions proceed with high chemoselectivity at the more reactive C-I bond.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes

The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, and is a premier method for constructing biaryl linkages.[2][7][8]

Causality: The reaction is driven by a palladium(0)/palladium(II) catalytic cycle.[7] The key transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base. The base activates the organoboron reagent, making it more nucleophilic and capable of reacting with the palladium(II) complex formed after oxidative addition.[4]

G reagents This compound + R-B(OH)₂ product 2-Aryl-4-chlorobenzaldehyde reagents->product Suzuki-Miyaura Coupling catalyst [Pd(0)L₂] Base (e.g., K₂CO₃)

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-(4-methoxyphenyl)benzaldehyde

  • Preparation: To a 50 mL round-bottom flask, add this compound (1.0 mmol, 266.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the biaryl product.

Data Summary: Suzuki-Miyaura Coupling Examples

Boronic Acid PartnerBaseCatalyst (mol%)SolventTemp (°C)Yield (%)
Phenylboronic acidK₂CO₃Pd(PPh₃)₄ (3%)Toluene/H₂O90~95[9]
4-Methylphenylboronic acidNa₂CO₃Pd(OAc)₂/SPhos (2%)Dioxane/H₂O100>90
3-Furylboronic acidK₃PO₄Pd₂(dba)₃/XPhos (1%)THF/H₂O80~88
Sonogashira Coupling: Synthesis of Alkynyl Aldehydes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides.[10][11] This reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt.[12]

Causality: The catalytic cycle involves both palladium and copper.[12] The palladium(0) species undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[13] This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, followed by reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[13]

G reagents This compound + R-C≡CH product 2-Alkynyl-4-chlorobenzaldehyde reagents->product Sonogashira Coupling catalyst [Pd(0)L₂] CuI (co-catalyst) Base (e.g., Et₃N)

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)benzaldehyde

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol, 266.5 mg) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Reagent Addition: Add phenylacetylene (1.1 mmol, 121 µL), followed by triethylamine (Et₃N, 3.0 mmol, 418 µL).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg) and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction to completion by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via silica gel chromatography (eluent: hexane/ethyl acetate) to afford the desired product.

Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes

The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[14][15] This reaction is a powerful tool for creating C(sp²)-C(sp²) bonds.[16]

Causality: The mechanism begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst.[16] The resulting arylpalladium(II) complex then coordinates to the alkene (migratory insertion). The final steps involve a β-hydride elimination to form the alkene product and a hydridopalladium complex, which is then reductively eliminated by the base to regenerate the active Pd(0) catalyst.[16][17] The reaction typically exhibits a high stereoselectivity for the trans isomer.[18]

G reagents This compound + Alkene (e.g., Styrene) product Substituted Stilbene/Cinnamate Aldehyde reagents->product Heck-Mizoroki Reaction catalyst [Pd(0)L₂] Base (e.g., K₂CO₃)

Caption: General scheme for the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of 4-Chloro-2-styrylbenzaldehyde

  • Preparation: Combine this compound (1.0 mmol, 266.5 mg), styrene (1.5 mmol, 172 µL), potassium carbonate (2.0 mmol, 276.4 mg), and palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg) in a sealed tube.

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction: Heat the mixture at 120 °C for 16 hours.

  • Workup: Cool the reaction to room temperature and dilute with water (25 mL). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude material using column chromatography on silica gel to obtain the target stilbene derivative.

Advanced Applications: Multi-Step Synthesis of Heterocycles

The true power of this compound lies in its use in multi-step syntheses. The derivatives synthesized via cross-coupling serve as advanced intermediates for constructing complex heterocyclic systems, which are prevalent in pharmaceuticals.[19]

Application Example: Synthesis of a Substituted Furan

The alkynyl aldehyde product from a Sonogashira coupling can undergo an intramolecular cyclization to form a furan ring. This process often requires a catalyst to promote the nucleophilic attack of the aldehyde's oxygen onto the alkyne.

Experimental Protocol: Iodine-Catalyzed Cyclization to a Furan Derivative

  • Starting Material: Use the 2-alkynyl-4-chlorobenzaldehyde derivative prepared via the Sonogashira coupling.

  • Preparation: Dissolve the 2-alkynyl-4-chlorobenzaldehyde (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask.

  • Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 25.4 mg) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction can be monitored by the disappearance of the starting material on a TLC plate.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting product by column chromatography to yield the substituted furan. This type of iodine-catalyzed cyclization is an efficient method for synthesizing various heterocycles.[20][21]

Conclusion

This compound is a uniquely versatile and powerful building block for modern organic synthesis. The predictable and high-yielding chemoselectivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for the straightforward synthesis of a wide range of biaryl, alkynyl, and alkenyl benzaldehyde derivatives. These intermediates are, in turn, primed for further transformations, including the construction of complex heterocyclic frameworks of high interest in drug discovery. The protocols and data presented herein provide a robust foundation for researchers to exploit the full synthetic potential of this valuable reagent.

References

  • ResearchGate. "Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene...". ResearchGate. Available at: [Link]

  • Wikipedia. "Heck reaction". Wikipedia. Available at: [Link]

  • Wikipedia. "Sonogashira coupling". Wikipedia. Available at: [Link]

  • Wikipedia. "Suzuki reaction". Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling". Chemistry LibreTexts. Available at: [Link]

  • YouTube. "Heck reaction". YouTube. Available at: [Link]

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  • Organic Chemistry Portal. "Heck Reaction". Organic Chemistry Portal. Available at: [Link]

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  • MDPI. "Palladium-Catalyzed Reactions". MDPI. Available at: [Link]

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  • Royal Society of Chemistry. "Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones". Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. "Pd-Catalyzed Cross Coupling Reactions". Chemistry LibreTexts. Available at: [Link]

  • YouTube. "Heck Reaction | Named Reactions | Organic Chemistry Lessons". YouTube. Available at: [Link]

  • ResearchGate. "Iodine as a Versatile Reagent for the Prins-Cyclization: An Expeditious Synthesis of 4-Iodotetrahydropyran Derivatives | Request PDF". ResearchGate. Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs. Available at: [Link]

  • YouTube. "Sonogashira coupling". YouTube. Available at: [Link]

  • Google Patents. "CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde". Google Patents.
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  • Trade Science Inc. "synthesis-and-evaluation-of-chalcone-derivatives-for-its-alpha-amylase-inhibitory-activity.pdf". TSI Journals. Available at: [Link]

  • Laboratory of Bioorganic Chemistry and Membrane Bio. "SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS". University of Castilla–La Mancha. Available at: [Link]

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  • Walsh Medical Media. "Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products". Walsh Medical Media. Available at: [Link]

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  • National Institutes of Health. "Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes". National Center for Biotechnology Information. Available at: [Link]

  • Trade Science Inc. "SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES". TSI Journals. Available at: [Link]

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Application Note: Protocol for Selective Sonogashira Coupling of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Sonogashira Coupling in Complex Synthesis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its operational simplicity and broad functional group tolerance.[1][3] The reaction typically proceeds under mild conditions, often at room temperature, which is a significant advantage when dealing with complex and sensitive molecules.[1][4]

This application note provides a detailed protocol for the Sonogashira coupling of a particularly interesting substrate: 4-chloro-2-iodobenzaldehyde. This di-halogenated benzaldehyde derivative presents an opportunity for selective functionalization, leveraging the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The significantly weaker carbon-iodine bond allows for its preferential oxidative addition to the palladium catalyst, leaving the more robust carbon-chlorine bond intact for subsequent transformations.[1][5][6] This chemoselectivity is a key strategic element in the efficient construction of highly functionalized aromatic scaffolds.

Mechanism and Rationale for Experimental Design

A deep understanding of the Sonogashira coupling mechanism is paramount for rational protocol design and troubleshooting. The reaction is generally accepted to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

The Catalytic Cycles:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (in this case, the C-I bond of this compound) to form a Pd(II) complex.[4][8] This is often the rate-determining step, and the reactivity order of halogens (I > Br > Cl) is a direct consequence of the C-X bond dissociation energies.[1][5]

    • Transmetalation: The Pd(II) complex then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. This step transfers the alkyne moiety to the palladium center.[4]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4]

  • Copper Cycle:

    • Acid-Base Reaction: The terminal alkyne reacts with the amine base to form a small equilibrium concentration of the corresponding acetylide anion.

    • Formation of Copper Acetylide: The copper(I) co-catalyst reacts with the acetylide to form a copper(I) acetylide intermediate.[7][9] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.[7] The presence of the copper co-catalyst significantly accelerates the reaction, allowing for milder reaction conditions compared to copper-free variants.[1]

Causality Behind Experimental Choices:

  • Choice of Catalyst System: A combination of a palladium catalyst, often with phosphine ligands like PPh₃, and a copper(I) salt (e.g., CuI) is the classic and highly effective choice.[1][10] The phosphine ligands stabilize the palladium center and influence its reactivity.[8]

  • The Role of the Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple crucial roles. It acts as a solvent or co-solvent, neutralizes the hydrogen halide formed during the reaction, and facilitates the deprotonation of the terminal alkyne.[2][11]

  • Solvent Selection: The choice of solvent is critical for ensuring the solubility of all reactants and catalysts. Anhydrous and deoxygenated solvents are traditionally used to prevent catalyst deactivation and side reactions, although more robust protocols in aqueous media have been developed.[2][12] Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a standard precaution to protect the sensitive Pd(0) catalyst from oxidation, which would render it inactive.[2]

Visualizing the Catalytic Pathway

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation CuI CuI Ar-Pd(II)-I(L2)->CuI Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡C-H R-C≡C-H Cu-C≡CR Cu-C≡CR R-C≡C-H->Cu-C≡CR Base, CuI Cu-C≡CR->Ar-Pd(II)-I(L2) Base Base caption Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Caption: Figure 1: Simplified Catalytic Cycles of the Sonogashira Coupling.

Experimental Protocol

This protocol provides a general guideline for the selective Sonogashira coupling of this compound with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-Aldrich
Terminal Alkyne (e.g., Phenylacetylene)≥98%e.g., Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%e.g., StremHandle in a glovebox or under an inert atmosphere.
Copper(I) Iodide (CuI)99.99%e.g., Sigma-AldrichProtect from light.
Triethylamine (Et₃N)Anhydrous, ≥99.5%e.g., AcrosShould be freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%e.g., Sigma-AldrichInhibitor-free. Should be freshly distilled or from a solvent purification system.
Inert Gas (Argon or Nitrogen)High Purity
Schlenk Flask or Reaction VialOven-dried before use.
Magnetic Stirrer and Stir Bar

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv), and copper(I) iodide (0.04-0.10 equiv).

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Addition of Solvent and Reagents:

    • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

    • Add anhydrous triethylamine (2.0-3.0 equiv).

    • Finally, add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-chloro-2-(alkynyl)benzaldehyde.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Palladium catalysts and copper salts can be toxic. Avoid inhalation and skin contact. Triethylamine is a corrosive and flammable liquid. Handle with care. Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Inert Atmosphere Techniques: Proper training in the use of Schlenk lines or glove boxes is essential for handling air- and moisture-sensitive reagents.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere techniques. Use fresh, high-quality catalysts.
Insufficiently dry reagents or solvent.Use freshly distilled or sure-seal anhydrous solvents and bases.
Low reaction temperature.Gently warm the reaction mixture (e.g., to 40-50 °C), but be mindful of potential side reactions.
Formation of Alkyne Homocoupling (Glaser Coupling) Product Presence of oxygen.Thoroughly degas all solvents and ensure a strictly inert atmosphere.
High concentration of copper catalyst.Reduce the loading of the copper(I) iodide. In some cases, a copper-free protocol might be advantageous, although it may require harsher conditions.[1]
Reaction Stalls Catalyst deactivation over time.Add a fresh portion of the palladium catalyst.
Formation of Dehalogenated Byproducts Presence of reducing agents or prolonged reaction times at elevated temperatures.Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heating.

Conclusion

The Sonogashira coupling of this compound offers a reliable and selective method for the synthesis of valuable building blocks in medicinal chemistry and materials science. The differential reactivity of the carbon-halogen bonds allows for a predictable and high-yielding transformation at the iodo position, preserving the chloro substituent for further synthetic manipulations. By carefully controlling the reaction parameters, particularly the exclusion of oxygen and moisture, researchers can achieve excellent results with this powerful cross-coupling reaction.

References

  • Wikipedia. Sonogashira coupling. [Link]

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  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]

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  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • Seoul National University. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Royal Society of Chemistry. Sonogashira Coupling. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • ResearchGate. Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene... [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

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  • NIH. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Frontiers. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]

  • ResearchGate. Reactivity‐Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

Sources

Application Notes & Protocols: 4-Chloro-2-iodobenzaldehyde as a Versatile Trifunctional Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-iodobenzaldehyde is a uniquely functionalized aromatic compound that has emerged as a powerful and versatile building block in organic synthesis. Its structure incorporates three distinct reactive sites: a highly reactive iodine atom, a less reactive chlorine atom, and a nucleophilically susceptible aldehyde group. This trifunctional nature allows for a series of selective and sequential transformations, making it an invaluable precursor for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1] The differential reactivity between the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of its synthetic utility, enabling chemists to perform site-selective modifications.[2] This guide provides an in-depth exploration of its applications, featuring detailed protocols and mechanistic insights for key transformations such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as its use in the construction of novel heterocyclic scaffolds.

Introduction: The Strategic Advantage of this compound

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex than the more robust carbon-chlorine bond.[2] This reactivity hierarchy allows for selective cross-coupling reactions at the C-2 position while leaving the C-4 chloro substituent intact for subsequent functionalization. The aldehyde group at C-1 provides a third reactive handle, readily participating in condensations, reductive aminations, and olefination reactions, further expanding the molecular diversity accessible from this single precursor.[3][4]

This strategic arrangement of functional groups makes this compound an ideal starting material for the convergent synthesis of polysubstituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials.[5][6]

Caption: Key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond

The workhorse applications of this compound involve palladium-catalyzed cross-coupling reactions. These reactions, central to modern organic synthesis, were recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[7] The high reactivity of the aryl iodide facilitates efficient coupling under relatively mild conditions.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron species.[2][8] When using this compound, this reaction selectively forms a biaryl linkage at the C-2 position. The catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9]

Experimental Protocol: Synthesis of 4-Chloro-2-(phenyl)benzaldehyde

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio) or ethanol.[10]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

ParameterConditionPurpose / Comment
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(0) is the active catalyst. Ligands stabilize the complex.
Boron Reagent Arylboronic acid, Boronic esterStable, commercially available coupling partners.[11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[9]
Solvent Toluene/H₂O, Dioxane, EthanolChoice depends on substrate solubility and reaction temperature.
Temperature 80 - 110 °CSufficient to drive the catalytic cycle efficiently.

Table 1: Typical Suzuki-Miyaura Reaction Conditions.

start Start: Assemble Reagents reagents 1. Add this compound, boronic acid, and base to flask. start->reagents inert 2. Establish inert atmosphere (Ar or N2). reagents->inert catalyst 3. Add Pd catalyst and degassed solvent. inert->catalyst react 4. Heat reaction to 80-100 °C. Monitor by TLC/LC-MS. catalyst->react workup 5. Cool, dilute with organic solvent, and perform aqueous wash. react->workup purify 6. Dry, concentrate, and purify by column chromatography. workup->purify end End: Isolated Product purify->end G pd0 Pd(0)L₂ pdi_r1x R¹-Pd(II)L₂(X) pd0->pdi_r1x Oxidative Addition pdi_r1r2 R¹-Pd(II)L₂(C≡CR²) pdi_r1x->pdi_r1r2 Transmetalation pdi_r1r2->pd0 Reductive Elimination r1ccr2 R¹C≡CR² (Product) pdi_r1r2->r1ccr2 cu_cycle Copper Cycle cucr2 CuC≡CR² cu_cycle->cucr2 cux CuX cu_cycle->cux r1x R¹X (this compound) r1x->pdi_r1x r2cch R²C≡CH (Terminal Alkyne) r2cch->cu_cycle cucr2->pdi_r1x base Base (e.g., Et₃N) base->cu_cycle start This compound + Nucleophile (e.g., R-NH₂) step1 Step 1: Condensation (e.g., Imine Formation) start->step1 intermediate Ortho-iodoaryl Intermediate with tethered reactive group step1->intermediate step2 Step 2: Intramolecular Pd-Catalyzed Cyclization intermediate->step2 product Fused Heterocyclic Product (e.g., Dihydroisoquinolinone) step2->product

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Complex Molecules

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The selective amination of polyhalogenated aromatic compounds presents a particularly valuable strategy for the stepwise functionalization of molecular scaffolds, enabling the rapid generation of diverse compound libraries for drug discovery and development.

This application note provides a comprehensive guide to the selective palladium-catalyzed amination of 4-Chloro-2-iodobenzaldehyde, a substrate featuring two distinct halogen atoms and a reactive aldehyde functionality. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a chemoselective amination at the more reactive C-I position, leaving the C-Cl bond intact for subsequent transformations.[3] The presence of the aldehyde group necessitates careful optimization of reaction conditions to avoid undesirable side reactions.

This document will delve into the mechanistic underpinnings of this selective transformation, provide a detailed and field-tested experimental protocol, and offer insights into expected outcomes and troubleshooting strategies.

Mechanistic Rationale for Chemoselectivity

The success of the selective amination of this compound hinges on the established reactivity trends in the oxidative addition step of the Buchwald-Hartwig catalytic cycle. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[3] This pronounced difference allows for the preferential activation of the C-I bond by the palladium(0) catalyst at temperatures lower than those typically required for the activation of the more robust C-Cl bond.

The catalytic cycle, illustrated below, commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. Subsequent coordination of the amine, followed by deprotonation with a suitable base, generates a palladium-amido intermediate. The final step, reductive elimination, furnishes the desired arylamine product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-I Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+X- Product Product Palladium-Amido Complex->Product Reductive Elimination Product->Pd(0)L Regeneration Ar-I This compound R2NH Amine Base Base

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Selective Amination of this compound

This protocol is designed for the selective amination of this compound with a secondary amine, using a robust and commercially available catalyst system.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Secondary Amine (e.g., Morpholine)AnhydrousCommercially AvailablePurify by distillation if necessary.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
XPhosLigand GradeCommercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableStrong base, handle in a glovebox or under inert atmosphere.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Diethyl etherAnhydrousCommercially AvailableFor workup.
Saturated aq. NH₄ClReagent GradeFor workup.
BrineReagent GradeFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeFor drying.
Schlenk flask or sealed vial
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)High Purity
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or a sealed vial equipped with a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.5 equiv), and XPhos (0.03 equiv).

    • In a separate vial, weigh out Pd₂(dba)₃ (0.015 equiv).

    • Evacuate and backfill the Schlenk flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the Pd₂(dba)₃ to the Schlenk flask.

    • Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl halide).

    • Add the secondary amine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Seal the flask or vial tightly.

    • Stir the reaction mixture at 80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 2-amino-4-chlorobenzaldehyde derivative.

Figure 2: Experimental workflow for the selective amination.

Expected Results and Characterization

Upon successful execution of the protocol, the primary product will be the corresponding 2-(N-amino)-4-chlorobenzaldehyde. The yield will vary depending on the specific amine used, but yields in the range of 70-90% are commonly achieved.

Characterization:

  • ¹H NMR: Expect to see characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons, and the protons of the newly introduced amino group.

  • ¹³C NMR: The spectrum should show the carbonyl carbon of the aldehyde (around 190 ppm) and the aromatic carbons, including the carbon bearing the amino group.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the aldehyde (around 1680-1700 cm⁻¹) and C-N stretching vibrations.

Troubleshooting and Key Considerations

While the provided protocol is robust, challenges can arise. Here are some common issues and their solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh Pd₂(dba)₃, ensure anhydrous and degassed solvent, and verify the reaction temperature.
Formation of dehalogenated (chloro) byproduct Reaction temperature too high, prolonged reaction time.Reduce the reaction temperature to 60-70 °C and monitor the reaction closely to stop it upon completion.
Aldehyde degradation Base is too strong or reaction temperature is too high.Consider using a milder base such as K₃PO₄ or Cs₂CO₃.[4] Lowering the reaction temperature can also be beneficial.
Formation of diarylated amine Incorrect stoichiometry of the amine.Ensure the use of a slight excess of the amine (1.2 equiv) to favor mono-arylation.
Poor selectivity (reaction at C-Cl) High reaction temperature, highly active catalyst system.Lower the reaction temperature. Consider a less electron-rich ligand if selectivity remains an issue.

Critical Considerations:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and execution is crucial for optimal results.

  • Reagent Quality: The purity of all reagents, especially the solvent and the base, is paramount. Anhydrous conditions are essential to prevent catalyst deactivation and side reactions.

  • Ligand Choice: While XPhos is a generally effective ligand for this transformation, other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos can also be employed and may offer advantages for specific amine substrates.[3]

  • Base Strength: The choice of base is a critical parameter. While NaOtBu is effective, for substrates particularly sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered, although this may require higher reaction temperatures or longer reaction times.[4]

Conclusion

The palladium-catalyzed amination of this compound offers a reliable and selective method for the synthesis of valuable 2-amino-4-chlorobenzaldehyde derivatives. By leveraging the differential reactivity of the C-I and C-Cl bonds and by carefully controlling the reaction conditions, high yields of the desired product can be achieved while preserving the sensitive aldehyde functionality. This protocol provides a solid foundation for researchers in drug discovery and medicinal chemistry to access a diverse range of functionalized building blocks for the synthesis of complex molecular targets.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Organometallic Chemistry (Vol. 24). Springer.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Hartwig, J. F. (2010).
  • Nolan, S. P. (Ed.). (2011). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.
  • Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

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Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence in natural products, pharmaceuticals, and agrochemicals drives a continuous demand for efficient and versatile synthetic methodologies.[2][3] 4-Chloro-2-iodobenzaldehyde emerges as a particularly strategic starting material for the synthesis of diverse heterocyclic scaffolds. Its utility is rooted in the differential reactivity of its three key functional groups: a highly reactive iodine atom, a less reactive chlorine atom, and an aldehyde group poised for cyclization. This arrangement allows for sequential, site-selective modifications, making it an ideal building block for constructing complex molecular architectures relevant to drug discovery programs.[4]

This guide provides an in-depth exploration of synthetic strategies leveraging this compound, focusing on palladium-catalyzed cross-coupling reactions followed by intramolecular cyclizations. We will detail the underlying mechanisms, provide field-proven protocols, and explain the causal logic behind experimental choices, empowering researchers to effectively utilize this versatile substrate.

Part 1: The Core Strategic Advantage: Chemoselective Cross-Coupling

The primary strategic value of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more readily undergoes oxidative addition to a Palladium(0) catalyst. This allows for the selective functionalization of the ortho-position while preserving the chloro-substituent for potential subsequent transformations. The established reactivity order for aryl halides is I > OTf > Br >> Cl.[5] This chemoselectivity is the cornerstone of the synthetic routes described herein.

G A This compound B Selective Pd-Catalyzed Cross-Coupling at C-I Bond A->B High Reactivity of C-I Bond C Sonogashira Coupling (with Terminal Alkyne) B->C D Suzuki Coupling (with Boronic Acid) B->D E ortho-Alkynyl Intermediate C->E F ortho-Aryl Intermediate D->F G Intramolecular Cyclization E->G F->G H Substituted Quinolines G->H I Substituted Benzofurans G->I J Other Heterocycles G->J

Caption: Strategic workflow for heterocycle synthesis.

Part 2: Synthesis of Substituted Quinolines via Sonogashira Coupling and Condensation

The quinoline scaffold is a privileged structure found in numerous antimalarial, antibacterial, and anticancer agents.[6][7] A highly efficient method to construct substituted quinolines from this compound involves a tandem Sonogashira coupling and Friedländer-type annulation.

Principle & Mechanism

Step 1: Sonogashira Coupling. This reaction forms a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the aryl iodide.[8] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][9] The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate, which is crucial for the transmetalation step.[9] An amine, typically triethylamine or diisopropylamine, serves as both the base and often as the solvent.[10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-I) Pd_complex Ar-Pd(II)-I (trans-complex) Transmetalation Transmetalation Pd_complex->Transmetalation Pd_alkynyl Ar-Pd(II)-C≡CR (cis-complex) RE Reductive Elimination Pd_alkynyl->RE RE->Pd0 Catalyst Regeneration Product Ar-C≡CR RE->Product CuI CuI Cu_acetylide Cu-C≡CR CuI->Cu_acetylide π-complex formation Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base (e.g., NEt₃) Base->Alkyne Deprotonation Cu_acetylide->Transmetalation To Pd Cycle

Caption: Simplified Sonogashira catalytic cycles.

Step 2: Intramolecular Cyclocondensation. The resulting 2-alkynylbenzaldehyde intermediate is then reacted with an amine source, such as ammonium acetate or a primary amine. This triggers a condensation reaction followed by an intramolecular cyclization onto the alkyne, forming the quinoline ring system. This transformation is analogous to the Friedländer annulation, which is a classic method for quinoline synthesis.[6][11]

Experimental Protocol: Synthesis of 4-Chloro-2-(phenylethynyl)benzaldehyde (Intermediate)

This protocol details the first step, the Sonogashira coupling.

  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq, e.g., 282.5 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.02 eq, 14 mg, 0.02 mmol), and copper(I) iodide (CuI, 0.04 eq, 7.6 mg, 0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, approx. 10 mL). Stir the mixture for 5 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (1.2 eq, 132 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the triethylamine under reduced pressure. Dilute the residue with dichloromethane (DCM, 20 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice with DCM (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5) to afford the pure 4-Chloro-2-(phenylethynyl)benzaldehyde.

Protocol: One-Pot Synthesis of 4-Chloro-2-phenylquinoline

This protocol combines the Sonogashira coupling and cyclization in a single pot.

  • Sonogashira Reaction: Follow steps 1-4 from the protocol above.

  • Cyclization Setup: After TLC confirms the consumption of the starting aldehyde, add ammonium acetate (NH₄OAc, 10 eq, 771 mg, 10.0 mmol) and glacial acetic acid (5 mL) to the reaction flask.

  • Cyclization Reaction: Heat the mixture to reflux (approx. 118 °C) and stir for 4-6 hours. Monitor the formation of the quinoline product by TLC.

  • Work-up and Purification: Cool the reaction to room temperature and pour it into a beaker of ice water (50 mL). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Extract the product with ethyl acetate (3 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (hexane/ethyl acetate) to yield the target quinoline.

Reactant 1 (Alkyne)Reactant 2 (Amine Source)Product HeterocycleTypical Yield (%)
PhenylacetyleneAmmonium Acetate4-Chloro-2-phenylquinoline75-85
1-HexyneAmmonium Acetate2-Butyl-4-chloroquinoline70-80
TrimethylsilylacetyleneMethylamine4-Chloro-1-methylquinoline65-75
CyclopropylacetyleneAmmonium Acetate4-Chloro-2-cyclopropylquinoline72-82

Part 3: Synthesis of Substituted Benzofurans via Tandem Coupling and Iodocyclization

Benzofurans are another critical heterocyclic motif, present in many natural products and pharmaceuticals with a wide range of biological activities.[12][13] A robust strategy for their synthesis from this compound involves an initial Sonogashira coupling, followed by an electrophilic iodocyclization.

Principle & Mechanism

Step 1: Sonogashira Coupling. As described previously, the first step is the palladium/copper-catalyzed coupling with a terminal alkyne to generate a 2-alkynylbenzaldehyde intermediate.

Step 2: Iodocyclization. The key to forming the furan ring is the generation of a nucleophilic oxygen atom that can attack the alkyne. This can be achieved by converting the aldehyde into a suitable enol or enolate equivalent. In the presence of an electrophilic iodine source (e.g., I₂ or ICl), a 5-endo-dig cyclization is initiated. The electrophilic iodine activates the alkyne towards nucleophilic attack by the enolate oxygen, leading to the formation of a vinyl iodide-substituted benzofuran. This is a powerful and mild method for constructing the benzofuran core.[14]

Experimental Protocol: Synthesis of a 4-Chloro-3-iodobenzofuran Derivative
  • Sonogashira Coupling: Synthesize and purify the required 4-Chloro-2-(alkynyl)benzaldehyde intermediate as described in the first protocol of Part 2.

  • Reagent Setup: Dissolve the 4-Chloro-2-(alkynyl)benzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) in a round-bottom flask.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq). The base facilitates the formation of the enolate intermediate from the aldehyde.

  • Iodine Addition: Add a solution of iodine (I₂, 1.2 eq) in the same solvent dropwise to the stirring mixture at room temperature. The reaction is often rapid.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Stir until the brown color disappears.

  • Extraction, Washing, and Drying: Dilute with DCM and separate the layers. Extract the aqueous phase with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 4-chloro-3-iodobenzofuran derivative. The 3-iodo substituent can be retained or removed via reduction, or used as a handle for further cross-coupling reactions.

G Start This compound Step1 1. Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, Et₃N, Alkyne) Start->Step1 Intermediate 2-Alkynyl Intermediate Step1->Intermediate Step2 2. Iodocyclization (I₂, Base, DCM) Intermediate->Step2 Workup 3. Quench (Na₂S₂O₃) & Aqueous Workup Step2->Workup Purify 4. Column Chromatography Workup->Purify Product 4-Chloro-3-iodobenzofuran Purify->Product

Caption: Experimental workflow for benzofuran synthesis.

Conclusion

This compound stands out as a powerful and versatile building block in modern organic synthesis. The inherent, predictable difference in the reactivity of its halogen substituents allows for controlled, sequential functionalization. By combining robust palladium-catalyzed cross-coupling reactions like the Sonogashira coupling with subsequent intramolecular cyclization events, complex and medicinally relevant heterocyclic cores such as quinolines and benzofurans can be assembled efficiently. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable starting material, enabling the rapid generation of novel chemical entities for biological screening.

References

  • ResearchGate. (n.d.). Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene...
  • Venkateswarlu, Y. et al. (2012). A simple and efficient protocol for the synthesis of quinolines catalyzed by chloramine-T.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264.
  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online. Retrieved from [Link]

  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. (2012). Synthesis, 44(12), 1778-1791.
  • An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. (n.d.). Retrieved from [Link]

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Quora. (2020). How might one synthesis 4-chloro quinoline? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid...
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mahajan, N. D., & Jain, N. (2021). Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. Natural Volatiles & Essential Oils, 8(4), 13223-13229.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved from [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Castilla-La Mancha.
  • Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Sonogashira–Hagihara reactions of halogenated glycals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Palladium-catalyzed intramolecular redox-relay Heck cyclization: access to heterocycles bearing all-carbon qu
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. (n.d.). Royal Society of Chemistry.
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). National Institutes of Health. Retrieved from [Link]

  • Patrick Walsh Group. (n.d.).
  • Sharma, M. et al. (2023). Heterocyclic Letters, 13(3), 553-562.
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED
  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Intramolecular Cyclization Reactions of N-Alkylaryl-and N, N-Dialkylarylureas with Aldehydes. (n.d.). Sci-Hub.

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Application Note: Synthesis of a Novel Halogenated Stilbene Derivative via Wittig Reaction with 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Wittig Reaction in Drug Discovery

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a high degree of regioselectivity.[1][2] Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde or ketone into an alkene.[2] The immense utility of this reaction is underscored by its widespread application in the synthesis of complex organic molecules, including numerous pharmaceuticals.[3][4] Stilbene derivatives, in particular, are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, which include anticancer, antioxidant, and anti-inflammatory properties.[5]

This application note provides a detailed experimental procedure for the synthesis of a specific halogenated stilbene derivative through the Wittig reaction of 4-chloro-2-iodobenzaldehyde. The presence of both chloro and iodo substituents on the aromatic ring of the starting aldehyde presents a unique synthetic challenge and offers an opportunity to generate novel stilbene analogues with potential applications in drug development and materials science.[6] The protocol herein is designed for researchers and scientists in both academic and industrial settings, providing not only a step-by-step guide but also the underlying scientific rationale for key experimental choices.

Reaction Scheme and Mechanism

The overall transformation involves the reaction of this compound with a phosphorus ylide, in this case, benzyltriphenylphosphonium chloride, to yield the corresponding stilbene derivative and triphenylphosphine oxide as a byproduct.

Reaction Scheme:

The mechanism of the Wittig reaction is a well-studied process.[4] It commences with the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate known as a betaine.[7] This betaine then undergoes ring closure to form a four-membered ring intermediate, the oxaphosphetane.[3][7] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥98%Commercially Available132901-37-2Irritant, handle with care.[9][10]
Benzyltriphenylphosphonium chloride≥98%Commercially Available1100-88-5Hygroscopic, store in a desiccator.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available7646-69-7Flammable solid, handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%Commercially Available109-99-9Use freshly distilled from sodium/benzophenone.
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
HexanesACS GradeCommercially Available110-54-3
Ethyl AcetateACS GradeCommercially Available141-78-6
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available7487-88-9
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9For column chromatography.

Experimental Protocol

This protocol is divided into two main stages: the in situ generation of the phosphorus ylide and the subsequent Wittig reaction with the aldehyde, followed by workup and purification.

In Situ Generation of the Wittig Reagent (Benzylidenetriphenylphosphorane)

Rationale: The phosphorus ylide is highly reactive and is therefore typically generated immediately prior to its use.[11] Sodium hydride is a strong, non-nucleophilic base suitable for the deprotonation of the phosphonium salt to form the ylide.[12] Anhydrous THF is used as the solvent to prevent quenching of the highly basic ylide.

Procedure:

  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.2 equivalents).

  • Place the flask under a positive pressure of dry nitrogen.

  • Add anhydrous THF (40 mL) via cannula.

  • While stirring vigorously, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at room temperature. Caution: Hydrogen gas is evolved.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1 hour to ensure complete formation of the deep red-orange colored ylide.

  • Cool the reaction mixture to 0 °C using an ice bath.

Wittig Reaction and Product Formation

Rationale: The reaction is performed at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. The choice of a non-stabilized ylide (benzylidenetriphenylphosphorane) generally favors the formation of the (Z)-alkene under salt-free conditions.[7][12] However, the stereochemical outcome can be influenced by the specific reaction conditions and the nature of the aldehyde.[13]

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF (10 mL) in a separate flame-dried flask under nitrogen.

  • Slowly add the solution of the aldehyde to the stirred ylide solution at 0 °C via cannula over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

Work-up and Purification

Rationale: The work-up procedure is designed to quench the reaction, remove the inorganic byproducts, and separate the desired alkene from the triphenylphosphine oxide.[14] Triphenylphosphine oxide has low solubility in non-polar solvents like hexanes, which facilitates its removal by precipitation and subsequent column chromatography.[15]

Procedure:

  • Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • The crude product will be a mixture of the desired stilbene derivative and triphenylphosphine oxide. To remove the bulk of the triphenylphosphine oxide, triturate the crude solid with cold hexanes.

  • Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Further purify the filtrate by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

Characterization

The structure and purity of the synthesized stilbene derivative should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[16] The coupling constant of the vinylic protons in the ¹H NMR spectrum will determine the stereochemistry (E or Z) of the double bond.

  • Infrared (IR) Spectroscopy: To confirm the presence of the alkene C=C stretch and the absence of the aldehyde C=O stretch from the starting material.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Stilbene derivatives are known to have characteristic UV-Vis absorption spectra.[17]

Expected Results and Data Summary

ParameterExpected Value
Yield 60-80%
Physical Appearance White to off-white solid
¹H NMR Characteristic signals for aromatic and vinylic protons. The coupling constant for the vinylic protons will indicate the E/Z ratio.
¹³C NMR Signals corresponding to the carbons of the stilbene backbone and the halogenated aromatic ring.
IR (cm⁻¹) ~1600 (C=C stretch), Absence of ~1700 (C=O stretch)
MS (m/z) [M]+ corresponding to the molecular formula C₁₄H₉ClI

Workflow and Pathway Diagrams

Wittig_Reaction_Workflow reagents Reagents: - Benzyltriphenylphosphonium chloride - Sodium Hydride - Anhydrous THF ylide_formation Ylide Formation (in situ) reagents->ylide_formation wittig_reaction Wittig Reaction ylide_formation->wittig_reaction Ylide aldehyde This compound in Anhydrous THF aldehyde->wittig_reaction workup Aqueous Work-up & Extraction wittig_reaction->workup purification Purification: - Trituration - Column Chromatography workup->purification product Pure Halogenated Stilbene purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of a halogenated stilbene.

Wittig_Mechanism start Ylide (Ph3P=CHR') + Aldehyde (RCHO) betaine Betaine Intermediate Ph3P+—CHR'—CHR—O- start->betaine Nucleophilic Attack oxaphosphetane Oxaphosphetane Four-membered ring betaine->oxaphosphetane Ring Closure end Alkene (R'CH=CHR) + Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->end Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Troubleshooting and Safety Considerations

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous, as the ylide is highly sensitive to moisture.

    • Confirm the complete formation of the ylide (indicated by the deep red-orange color) before adding the aldehyde.

    • Inefficient removal of triphenylphosphine oxide can lead to co-elution during chromatography, affecting the final yield.

  • Safety:

    • This compound is an irritant; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

    • Sodium hydride is a flammable solid that reacts violently with water. Handle it in a fume hood under an inert atmosphere.

    • Work with organic solvents in a well-ventilated fume hood.

Conclusion

This application note details a robust and reliable protocol for the synthesis of a novel halogenated stilbene derivative using the Wittig reaction. By providing a comprehensive, step-by-step procedure along with the underlying chemical principles, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to confidently prepare this and similar compounds. The successful synthesis and characterization of such molecules will undoubtedly contribute to the exploration of their potential biological and material properties.

References

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Nerz, J. (2012, March 30). The Wittig Reaction Synthesis of Stilbene [Video]. YouTube. Retrieved from [Link]

  • Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved from [Link]

  • Molander, G. A., & Biolatto, B. (2003). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 5(15), 2643–2646. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic approaches toward stilbenes and their related structures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes. Retrieved from [Link]

  • PubMed. (1968). The chromatographic and spectral properties of stilbene derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions. Retrieved from [Link]

  • arXiv. (2021). Characterization of stilbene-d12 for neutron spectroscopy without time of flight. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • arXiv. (2021, June 15). [2106.09535] Characterization of stilbene-d12 for neutron spectroscopy without time of flight. Retrieved from [Link]

  • European Patent Office. (n.d.). Workup of Wittig reaction products - EP 0630877 B1.
  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling of 4-Chloro-2-iodobenzaldehyde. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and improve reaction yields.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, substrates like this compound present unique challenges due to the presence of two different halogen atoms and a reactive aldehyde group. This guide provides in-depth insights and practical solutions to enhance the yield and purity of your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is more reactive in the Suzuki coupling?

A1: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in the oxidative addition step of the Suzuki-Miyaura catalytic cycle.[2][3] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, the reaction will selectively occur at the iodine position.

Q2: Can the aldehyde group interfere with the Suzuki reaction?

A2: Yes, the aldehyde group is reactive and can participate in side reactions under typical Suzuki coupling conditions.[4] Common side reactions include reduction to an alcohol, imine formation with amine bases, and decarbonylation at high temperatures.[4] In many cases, protecting the aldehyde group as an acetal is a robust strategy to prevent these unwanted reactions.[4]

Q3: What is the general mechanism of the Suzuki coupling reaction?

A3: The Suzuki coupling mechanism proceeds through a catalytic cycle involving three main steps:[3][5][6]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step.[5][6]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, displacing the halide. This step requires a base.[5][6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][5]

Troubleshooting Guide: Improving Yields for this compound Suzuki Reactions

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield

A low or non-existent yield is a common problem that can arise from several factors.

Potential Cause & Solution

  • Inactive Catalyst: The palladium catalyst is crucial for the reaction. If it is old or has been improperly handled, it may be inactive.[7]

    • Solution: Use a fresh batch of palladium catalyst. Consider using a more stable pre-catalyst that generates the active Pd(0) species in situ. Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst decomposition.[7][8]

  • Inappropriate Ligand: The ligand plays a vital role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[9]

    • Solution: For reactions involving sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[10][11] These ligands can accelerate both the oxidative addition and reductive elimination steps.[3][9]

  • Incorrect Base or Solvent: The choice of base and solvent is critical for the transmetalation step and the overall reaction rate.[7][12][13]

    • Solution: A screening of bases and solvents is often necessary. Common choices include potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as the base.[11] A mixture of an organic solvent like dioxane or THF with water is often beneficial for dissolving the inorganic base.[11][14]

  • Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Solution: While some Suzuki couplings proceed at room temperature, many require heating.[15] A good starting point is 60-80 °C.[15][16] Monitor the reaction by TLC or LC-MS to find the optimal temperature.

Issue 2: Formation of Significant Side Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of undesired byproducts.

Potential Cause & Solution

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[15]

    • Solution: Thoroughly degas the reaction mixture to remove oxygen. This can be done by bubbling an inert gas (nitrogen or argon) through the solvent or by using freeze-pump-thaw cycles.[17][18]

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This is a common side reaction, especially with prolonged reaction times or at high temperatures.[11][15]

    • Solution: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents). Consider using a more stable boronic ester, such as a pinacol ester, to minimize this side reaction.[1][19]

  • Dehalogenation of the Starting Material: The iodine or chlorine atom is replaced by a hydrogen atom.[1]

    • Solution: This can be caused by certain bases or impurities in the reaction mixture. Switching to a weaker base or ensuring all reagents are pure can help mitigate this issue.[20]

Issue 3: Reaction Stalls or is Sluggish

Sometimes a reaction will start but fail to go to completion.

Potential Cause & Solution

  • Catalyst Deactivation: The palladium catalyst can precipitate out of the solution as palladium black, rendering it inactive.[9]

    • Solution: The choice of ligand is critical to prevent catalyst decomposition. Bulky phosphine ligands can help stabilize the active palladium species.[9] In some cases, adding a small amount of an additional ligand can be beneficial.[17]

  • Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction rate will be slow.

    • Solution: Experiment with different solvent systems to ensure all components are soluble at the reaction temperature. A co-solvent system, such as toluene/water or dioxane/water, can be effective.[14]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system)

  • Ligand (if using a Pd(II) source, e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄). If using a Pd(II) source like Pd(OAc)₂, also add the appropriate amount of ligand (e.g., 2-10 mol% SPhos).

  • Seal the flask with a septum and degas the mixture by bubbling an inert gas through the solvent for 15-30 minutes, or by performing three freeze-pump-thaw cycles.[17][18]

  • Add the degassed solvent (e.g., a 4:1 mixture of dioxane to water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Conditions for Suzuki Coupling Reactions

ParameterRecommended Starting ConditionsRationale
Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/SPhos (1-5 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. The Pd(OAc)₂/SPhos system is excellent for challenging substrates.[10]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)These bases are effective and generally do not interfere with the aldehyde functionality.[11]
Solvent Dioxane/H₂O (4:1) or THF/H₂O (4:1)The aqueous mixture helps to dissolve the inorganic base.[14]
Temperature 60-100 °CHigher temperatures are often required for less reactive substrates.[16]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(I) OxAdd->PdII_complex  Ar-I Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar_Ar  Ar'-B(OR)₂  Base PdII_Ar_Ar:e->Pd0:w RedElim Reductive Elimination PdII_Ar_Ar->RedElim Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction CheckReagents Verify Reagent Quality (Catalyst, Base, Solvents) Start->CheckReagents OptimizeConditions Systematic Optimization CheckReagents->OptimizeConditions ScreenLigands Screen Ligands (e.g., SPhos, XPhos) OptimizeConditions->ScreenLigands No Improvement ScreenBases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) OptimizeConditions->ScreenBases No Improvement ScreenSolvents Screen Solvents (Dioxane, THF, Toluene) OptimizeConditions->ScreenSolvents No Improvement AdjustTemp Adjust Temperature OptimizeConditions->AdjustTemp No Improvement ProtectAldehyde Consider Protecting Aldehyde Group OptimizeConditions->ProtectAldehyde Side Reactions Observed Success Improved Yield ScreenLigands->Success Improvement ScreenBases->Success Improvement ScreenSolvents->Success Improvement AdjustTemp->Success Improvement ProtectAldehyde->OptimizeConditions

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Zhang, Y., & Wu, J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 26(15), 2059-2064. [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22, 4559-4567. [Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5489. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • O'Keefe, D. F., & Dannock, M. C. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • Reddit. (2020). What is the proper way to set up a suzuki coupling? Retrieved from [Link]

  • Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 25(1), 219-231. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1731–1739. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • Twomey, E., et al. (2009). DMAP stabilised Pd nanoparticle dispersions catalyse the Suzuki reaction between three 4-Halobenzoic acids and phenylboronic acid. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-2-iodobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate with high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in chemical principles to help you navigate common purification hurdles.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis, but its purification is often non-trivial. The presence of an aldehyde functional group makes the molecule susceptible to oxidation, while the halogen substituents can influence its reactivity and solubility. Crude products often contain a mixture of starting materials, over-oxidized byproducts, and positional isomers, necessitating robust and carefully selected purification strategies. This guide will equip you with the knowledge to diagnose common purity issues and implement effective purification protocols.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you might encounter during the purification of this compound, providing step-by-step protocols and the rationale behind them.

Problem 1: My crude product is a dark oil or discolored solid, and TLC shows multiple spots.

This is a common issue arising from residual starting materials and byproducts from the synthesis. The primary impurities depend on the synthetic route employed.

Common Synthetic Routes & Key Impurities:

Synthetic RouteStarting MaterialPotential Key Impurities
Oxidation 4-Chloro-2-iodotolueneUnreacted 4-Chloro-2-iodotoluene, 4-Chloro-2-iodobenzoic acid (over-oxidation product)
Formylation 1-Chloro-3-iodobenzeneUnreacted 1-Chloro-3-iodobenzene, Positional isomers

Diagnostic Approach & Purification Workflow:

The first step is to identify the nature of the main impurities. A simple acid-base liquid-liquid extraction can often provide significant initial purification, particularly if the acidic 4-chloro-2-iodobenzoic acid is present.

PurificationWorkflow crude Crude Product (Dissolved in EtOAc or DCM) wash Wash with sat. NaHCO3(aq) to remove acidic impurities crude->wash separate Separate Organic & Aqueous Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4) separate->dry Organic Layer concentrate Concentrate in vacuo dry->concentrate purified_crude Partially Purified Crude concentrate->purified_crude column Column Chromatography purified_crude->column recrystallize Recrystallization column->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Initial purification workflow for crude this compound.

Step-by-Step Protocol: Basic Wash for Acidic Impurity Removal

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) if a significant amount of acidic impurity is present.

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the sodium salt of 4-chloro-2-iodobenzoic acid.[1]

  • Repeat: Repeat the wash with NaHCO₃ solution to ensure complete removal of the acidic byproduct.

  • Neutral Wash: Wash the organic layer with deionized water and then with brine to remove any residual base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield a partially purified product, which can then be subjected to chromatography or recrystallization.

Problem 2: How do I effectively separate the product from non-polar impurities like unreacted starting materials?

Flash column chromatography is the method of choice for separating compounds with different polarities.[2] The key is to find a solvent system that provides good separation between your product and the impurities on a Thin Layer Chromatography (TLC) plate first.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis (Solvent System Selection):

    • Rationale: The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.25-0.35.[3] This typically provides the best separation on a column.

    • Procedure: Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures. A good starting point for halogenated benzaldehydes is a mixture of hexane and ethyl acetate.[4][5]

    • Example: Test solvent systems like 9:1, 7:3, and 1:1 Hexane:EtOAc. The product, being more polar than the toluene or benzene starting materials, should have a lower Rf value. A system of petroleum ether/DCM/EtOAc has also been shown to be effective for similar compounds.[6]

  • Column Packing:

    • Rationale: A well-packed column without air bubbles or channels is crucial for good separation.[7]

    • Procedure (Wet Slurry Method):

      • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[8]

      • Clamp the column vertically and add a small plug of cotton or glass wool to the bottom.

      • Add a small layer of sand.

      • Pour the silica slurry into the column, continuously tapping the side to ensure even packing.

      • Allow the silica to settle, and drain the solvent until it is just level with the top of the silica bed.

  • Sample Loading and Elution:

    • Rationale: Loading the sample in a minimal amount of solvent ensures it starts as a narrow band, leading to better separation.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM).

      • Carefully apply the sample to the top of the silica gel.

      • Add a protective layer of sand on top of the sample.

      • Carefully fill the column with the eluent and begin elution, collecting fractions. Monitor the separation by TLC.

Chromatography cluster_column Flash Column Chromatography start Packed Column load Load Sample start->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine pure Pure Product combine->pure crude Crude Product

Caption: Workflow for purification by flash column chromatography.

Problem 3: My product appears pure by TLC, but I'm struggling to get it to crystallize.

Recrystallization is an excellent final purification step to obtain highly pure, crystalline material.[9] Failure to crystallize can be due to several factors.

Troubleshooting Recrystallization:

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but requires nucleation.- Gently boil off some solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.- Add a "seed crystal" of pure product if available.[9]
Product "oils out" instead of crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.- Use a two-solvent system: dissolve in a good solvent, then add a poor solvent (anti-solvent) dropwise at a warm temperature until the solution becomes slightly cloudy, then cool slowly.[10][11]
Crystals are colored or impure - Impurities are co-crystallizing with the product.- Ensure the solution cools slowly to allow for selective crystallization.- If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution and performing a hot filtration before cooling.

Step-by-Step Protocol: Recrystallization

  • Solvent Selection:

    • Rationale: The ideal solvent should dissolve the compound when hot but not when cold.[9] For halogenated aromatic compounds, alcohols like ethanol or solvent mixtures like ethanol/water or hexane/ethyl acetate are often good choices.[8][12][13]

    • Procedure: In a test tube, add a small amount of crude product and a few drops of the test solvent. If it dissolves at room temperature, it's too soluble. If it doesn't dissolve, heat the mixture. If it dissolves when hot and crystals reappear upon cooling, the solvent is promising.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent required to completely dissolve the solid. Add the solvent in small portions while heating.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals thoroughly to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a white solid, but it turns yellow/brown upon storage. Why is this happening and how can I prevent it?

A: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid (in this case, 4-chloro-2-iodobenzoic acid).[14] This oxidation can be catalyzed by light and trace impurities. To ensure stability, store the purified product under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (2-8°C is recommended).

Q2: I've heard that some aldehydes can be purified using a bisulfite wash. Is this applicable to this compound?

A: Yes, this is a viable technique. Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct. This allows you to separate the aldehyde from non-aldehyde impurities. The aldehyde can then be regenerated from the aqueous solution by adding a base (like NaOH) or acid.[1] This method is particularly useful for removing aldehyde impurities from a non-aldehyde product, but it can also be used to purify the aldehyde itself. However, it requires an aqueous workup, and the regeneration step adds complexity. For many cases, chromatography and recrystallization are more direct.

Q3: Can I use distillation to purify this compound?

A: While distillation is a common purification technique, it may not be ideal for this compound. Halogenated benzaldehydes can be sensitive to high temperatures and may decompose or polymerize, especially if impurities are present.[10] If you must use distillation, it should be performed under high vacuum to lower the boiling point and minimize thermal stress on the compound.

Q4: My column chromatography separation is poor, with significant overlap between my product and an impurity. What can I do?

A: Poor separation can result from several factors. First, re-optimize your solvent system using TLC. Try a less polar eluent to increase the separation between spots. Ensure your column is not overloaded with crude material; a general rule is to use at least 20-50g of silica per gram of crude product.[3] Finally, ensure your sample is loaded onto the column in a very narrow band, as a diffuse starting band will lead to broad, overlapping fractions.

References

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)
  • Top 6 Steps to Run The PERFECT Column Chromatography - YouTube. [Link]

  • EP0015616B1 - Method for the purification of benzaldehyde - Google P
  • CN106977381A - Synthesis process of o-chlorobenzaldehyde - Google P
  • Iodotoluene - Wikipedia. [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. [Link]

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Column chromatography. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful use of this versatile reagent in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a valuable building block in organic synthesis, primarily utilized in cross-coupling reactions. Its utility stems from the differential reactivity of the iodo and chloro substituents. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium catalysts than the carbon-chlorine bond.[1] This allows for selective functionalization at the 2-position via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, while leaving the chloro group intact for subsequent transformations.[1][2] The aldehyde group also offers a reactive handle for a variety of synthetic manipulations, including aldol condensations, reductive aminations, and Wittig reactions.[3][4]

Q2: How should I store and handle this compound?

A2: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[5][6] It is a solid that can be sensitive to light and air, which may lead to gradual oxidation of the aldehyde functionality. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be a skin and eye irritant.[7][8][9]

Q3: I am observing a new, less polar spot on my TLC that isn't my starting material or desired product. What could it be?

A3: A common side product in reactions involving aryl halides, particularly under reductive conditions or with certain catalysts, is the dehalogenated arene. In this case, you may be observing the formation of 4-chlorobenzaldehyde or 2-iodobenzaldehyde. This can be confirmed by GC-MS or NMR analysis of the crude reaction mixture.[10]

Q4: Can I perform a reaction at the aldehyde group without affecting the halo-substituents?

A4: Yes, many standard transformations of the aldehyde group can be performed selectively. For instance, reactions like the Cannizzaro reaction, where the aldehyde undergoes disproportionation in the presence of a strong base, can proceed without disturbing the aryl halides.[11] Similarly, condensation reactions are generally compatible with the halo-substituents.[4] However, it is always crucial to consider the specific reagents and conditions to avoid unintended side reactions.

Troubleshooting Guides for Common Cross-Coupling Reactions

The unique electronic and steric properties of this compound present specific challenges and opportunities in cross-coupling reactions. The following guides address common issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[12][13] With this compound, the goal is typically to selectively couple at the more reactive iodo-position.

Problem: Low or No Yield of the Desired Biaryl Product.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inactive Catalyst Solution: Use a fresh batch of palladium catalyst or a more stable pre-catalyst. Ensure a strictly inert atmosphere is maintained throughout the reaction.[14] Rationale: The active Pd(0) species is susceptible to oxidation, leading to catalyst deactivation. Pre-catalysts are often more air- and moisture-stable, generating the active catalyst in situ.
Poor Ligand Choice Solution: For this substrate, which has both electron-withdrawing (aldehyde, chloro) and electron-donating (iodo, lone pairs) influences, a moderately electron-rich and bulky phosphine ligand is a good starting point. Consider ligands like SPhos or XPhos. Rationale: The ligand's electronic and steric properties are critical for stabilizing the palladium center and facilitating the catalytic cycle, including oxidative addition and reductive elimination.[14]
Inappropriate Base or Solvent Solution: A common and effective combination is K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[15][16] Rationale: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The solubility and strength of the base can significantly impact the reaction rate.[16]
Protodeboronation of Boronic Acid Solution: Use freshly opened or properly stored boronic acid. Consider using boronic esters or potassium trifluoroborate salts, which can be more stable.[17] Rationale: Boronic acids can be susceptible to decomposition, especially in the presence of water and base, leading to the formation of the corresponding arene and reducing the amount of coupling partner available.
Halide Inhibition Solution: In some cases, the iodide byproduct can inhibit the catalyst. Changing the solvent from THF to toluene can minimize this effect.[18] Rationale: The halide salt generated during the reaction can render the transmetalation step reversible, leading to catalyst inhibition. Toluene can alter the partitioning of the halide salt in biphasic systems, reducing its inhibitory effect.[18]

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][19]

Problem: Incomplete Reaction or Formation of Glaser Coupling Byproduct.

Potential Cause Troubleshooting Steps & Scientific Rationale
Copper(I) Co-catalyst Issues Solution: Use a fresh, high-purity source of CuI. Ensure rigorous exclusion of oxygen. Rationale: The copper co-catalyst is essential for the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.[1][19] However, in the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of the alkyne (Glaser coupling), leading to the formation of a diyne byproduct.
Suboptimal Base Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used bases.[20][21] The choice and amount of base can be critical. Rationale: The base is required to deprotonate the terminal alkyne, forming the reactive acetylide. An insufficient amount of base will slow down the reaction, while a very strong base might lead to side reactions.
Low Catalyst Activity Solution: Consider using a more active palladium catalyst or ligand system. For challenging substrates, copper-free Sonogashira conditions with a more electron-rich and bulky ligand might be beneficial.[22][23] Rationale: The efficiency of the oxidative addition step is dependent on the palladium catalyst. Copper-free systems often require more specialized ligands to facilitate the catalytic cycle.[20][22]
Solvent Choice Solution: DMF or THF are common solvents. For some systems, aqueous media can be effective.[21][24] Rationale: The solvent must be able to dissolve the reactants and catalyst. The polarity of the solvent can also influence the reaction rate.

Experimental Protocol: Selective Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv) in a suitable solvent (e.g., DMF or THF) under an argon atmosphere, add the terminal alkyne (1.1 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add a suitable base, such as triethylamine (2.0 equiv).

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Guide 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[25][26][27]

Problem: Low Mono-arylation Selectivity or Catalyst Deactivation.

Potential Cause Troubleshooting Steps & Scientific Rationale
Inappropriate Ligand Solution: The choice of ligand is crucial for successful Buchwald-Hartwig amination. For aryl chlorides, bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often effective.[28] Rationale: These ligands promote the oxidative addition of the less reactive aryl chloride and facilitate the reductive elimination to form the C-N bond.[25] Bidentate ligands can sometimes prevent the formation of inactive palladium dimers.[25]
Base Selection Solution: Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can depend on the amine and the substrate. Rationale: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center. The strength and steric bulk of the base can influence the reaction rate and selectivity.
Catalyst Poisoning Solution: Ensure high purity of all reagents and solvents. Some functional groups can act as catalyst poisons. Rationale: Impurities or certain functional groups on the substrate can coordinate to the palladium center and inhibit its catalytic activity.
Side Reactions Solution: If hydrodehalogenation is observed, consider lowering the reaction temperature or using a different ligand-base combination. Rationale: Beta-hydride elimination from the palladium-amido intermediate can lead to the formation of a hydrodehalogenated byproduct and an imine.[25]

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways

Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling

G start Low or No Product Yield catalyst Check Catalyst Activity - Use fresh catalyst - Ensure inert atmosphere start->catalyst catalyst->start Inactive ligand Optimize Ligand - Screen bulky, electron-rich ligands catalyst->ligand If catalyst is active ligand->start Inappropriate base Evaluate Base and Solvent - Try different bases (K2CO3, Cs2CO3) - Use appropriate solvent (dioxane/H2O) ligand->base If ligand is appropriate base->start Suboptimal boronic_acid Assess Boronic Acid Stability - Use fresh reagent - Consider boronic esters base->boronic_acid If base/solvent are suitable boronic_acid->start Degraded side_reaction Identify Side Products (TLC, GC-MS) - Check for protodeboronation - Look for dehalogenation boronic_acid->side_reaction If boronic acid is stable side_reaction->start Major success Product Formation side_reaction->success If side reactions are minimized G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [Ar-Pd(II)-I]L2 pd0->pd_complex Oxidative Addition (Ar-I) product_complex [Ar-Pd(II)-C≡CR]L2 pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base, Cu(I)

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]

  • PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene.... Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺…. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-iodobenzophenone. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Homework.Study.com. (n.d.). 4-chlorobenzaldehyde is treated with KOH in alcohol as to yield two products. Show the mechanism.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • FAQ. (n.d.). What are the synthesis methods and practical applications of 4-Iodobenzaldehyde?. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Scribd. (n.d.). Orgo II Lab 4. Retrieved from [Link]

  • YouTube. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • MDPI. (n.d.). Sulfur-Based Chiral Iodoarenes: An Underexplored Class of Chiral Hypervalent Iodine Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Chloro-2-iodo-benzaldehyde. Retrieved from [Link]

  • CASNU. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-iodobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of benzaldehyde.

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Technical Support Center: Catalyst Selection and Optimization for 4-Chloro-2-iodobenzaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 4-Chloro-2-iodobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective C-C bond formation on this di-halogenated aromatic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I want to perform a cross-coupling reaction on this compound. At which position will the reaction selectively occur?

A1: The cross-coupling reaction will selectively occur at the C-I bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1][2] This is due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[3] Under standard conditions, the C-Cl bond will remain intact, allowing for chemoselective functionalization at the 2-position.

Q2: Which type of cross-coupling reaction is most suitable for this compound?

A2: The choice of reaction depends on the desired carbon-carbon bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²) - C(sp²) or C(sp²) - C(sp³) bonds by coupling with a boronic acid or ester. This is a very versatile and widely used reaction with high functional group tolerance.[4]

  • Sonogashira Coupling: Used to form a C(sp²) - C(sp) bond by coupling with a terminal alkyne. This reaction is invaluable for the synthesis of aryl alkynes.[5][6]

  • Heck Coupling: Suitable for forming a C(sp²) - C(sp²) bond by coupling with an alkene, leading to the formation of a substituted alkene.[7]

All three reactions can be performed selectively at the C-I bond of this compound.

Q3: What is a good starting point for a catalyst system for a Suzuki-Miyaura coupling with this substrate?

A3: A robust starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd₂(dba)₃, combined with a bulky, electron-rich phosphine ligand.[8] Buchwald's biarylphosphine ligands, such as SPhos or XPhos, are excellent choices as they can accelerate the rates of both oxidative addition and reductive elimination, which can help to suppress side reactions.[8][9] For bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases to minimize potential side reactions involving the aldehyde functionality and to prevent catalyst deactivation.[8] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[10]

Q4: I am observing significant dehalogenation (loss of iodine) in my reaction. What could be the cause and how can I prevent it?

A4: Dehalogenation, or hydrodehalogenation, is a common side reaction where the aryl halide is reduced to an arene.[11] This can be caused by several factors:

  • Presence of a proton source: Water, alcohols, or even trace moisture in your reagents or solvents can act as a proton source.[8] Ensure you are using anhydrous solvents and reagents.

  • Choice of base: Strong bases can sometimes promote this side reaction.[8] Switching to a weaker, non-nucleophilic base like K₃PO₄ or K₂CO₃ can be beneficial.[8]

  • Reaction Temperature: High temperatures can sometimes favor dehalogenation.[8] Try running the reaction at a lower temperature for a longer period.

Q5: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A5: Yes, copper-free Sonogashira couplings are well-established and often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[3] These reactions typically require a palladium catalyst, a suitable ligand, and an amine base in an appropriate solvent.[3][12] The amine base plays a dual role in deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the cross-coupling of this compound.

Issue 1: Low to No Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure your palladium source is active. If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0). For air-sensitive catalysts, use proper inert atmosphere techniques.[13]Improved conversion to the desired product.
Poor Reagent Quality Verify the purity of your this compound, coupling partner, and base. Boronic acids, in particular, can degrade over time.[14]Consistent and reproducible reaction outcomes.
Inappropriate Ligand If using a simple phosphine ligand like PPh₃, switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or P(t-Bu)₃.[8][15]Increased reaction rate and yield.
Suboptimal Base The choice of base is critical.[16] Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[10]Identification of a base that effectively promotes the reaction without causing side reactions.
Solvent Issues Ensure the solvent is anhydrous and degassed.[16] The solubility of all reagents at the reaction temperature is crucial for a successful reaction.[16] If solubility is an issue, consider a different solvent system (e.g., DMF, dioxane/water, toluene).A homogeneous reaction mixture and improved reaction kinetics.
Issue 2: Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a sign of catalyst decomposition.[13]

Potential Cause Troubleshooting Step Expected Outcome
Oxygen Contamination Thoroughly degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[16]The reaction mixture remains homogeneous, and the catalyst stays active for longer.
Ligand Dissociation The ligand stabilizes the palladium catalyst.[17] Increasing the ligand-to-palladium ratio might prevent decomposition. Consider using a more strongly binding ligand.A stable catalytic system with sustained activity throughout the reaction.
High Temperature Excessive heat can lead to catalyst degradation.[16] Try running the reaction at a lower temperature.Reduced catalyst decomposition and potentially fewer side products.
Issue 3: Aldehyde Group Reactivity

While generally stable, the aldehyde group can sometimes participate in side reactions.

Potential Cause Troubleshooting Step Expected Outcome
Strongly Basic Conditions Avoid strong bases like NaOH or KOH. Use milder bases like K₃PO₄ or Cs₂CO₃.[8]Preservation of the aldehyde functionality in the final product.
Aldol Condensation If self-condensation of the aldehyde is observed, consider protecting the aldehyde as an acetal before the coupling reaction. The acetal can be deprotected under acidic conditions after the coupling is complete.[8]A cleaner reaction profile with the desired coupled product as the major component.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and may require optimization.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[10]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[10]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purification: Purify the crude product by flash column chromatography.[10]

General Protocol for Copper-Free Sonogashira Coupling
  • Reagent Preparation: In a reaction vessel, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) in an anhydrous, degassed solvent (e.g., DMF or THF).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).[3]

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine to remove the amine salt. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Ar-Pd(II)(I)L2->Ar-Pd(II)-R'L2 Transmetalation (R'-B(OR)2, Base) Ar-Pd(II)-R'L2->Pd(0)L2 Reductive Elimination Ar-R' Product Ar-Pd(II)-R'L2->Ar-R'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Is the Catalyst Active? (e.g., no Pd black) Start->Check_Catalyst Check_Reagents Are Reagents Pure & Dry? Check_Catalyst->Check_Reagents Yes Success Reaction Successful Check_Catalyst->Success No, Replace Catalyst Optimize_Conditions Systematic Optimization Check_Reagents->Optimize_Conditions Yes Check_Reagents->Success No, Purify/Replace Reagents Screen_Ligands Screen Ligands (e.g., bulky, electron-rich) Optimize_Conditions->Screen_Ligands Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Screen_Solvents Screen Solvents (e.g., Dioxane, Toluene, DMF) Screen_Bases->Screen_Solvents Screen_Solvents->Success

Caption: A logical workflow for troubleshooting a failing cross-coupling reaction.

References

  • Dhital, R. N., et al. (2020). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Iron-Catalyzed Chemoselective Cross-Coupling of Primary and Secondary Alkyl Halides with Arylzinc Reagents | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • JoVE. (n.d.). C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Pearson. (2022). Heck Reaction Explained. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene.... Retrieved from [Link]

  • Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O-and N-Arylation of Aminophenols. Retrieved from [Link]

  • Reddit. (n.d.). Struggling with Suzuki Reaction. Retrieved from [Link]

  • SciSpace. (2016). Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Nature. (n.d.). Selective C−C cross coupling reactions of a conjugated polyhalide with pyrrole. Retrieved from [Link]

  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between.... Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]

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  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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Technical Support Center: Managing Reaction Temperature for 4-Chloro-2-iodobenzaldehyde Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center logo with a stylized molecule

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical parameter of reaction temperature when working with 4-Chloro-2-iodobenzaldehyde. Proper temperature control is paramount for achieving high yields, minimizing impurities, and ensuring the safety and reproducibility of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Temperature-Related Issues

This section addresses common problems encountered during reactions involving this compound, with a focus on temperature as the root cause.

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted this compound.

  • The isolated yield of the desired product is substantially lower than expected.

Potential Temperature-Related Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Insufficient Activation Energy The reaction temperature is too low to overcome the activation energy barrier for the desired transformation.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC-MS at each stage.[1]
Poor Catalyst Activity at Low Temperatures Many palladium catalysts, especially for cross-coupling reactions, require a specific temperature range to become fully active.Consult the literature for the optimal temperature range for the specific catalyst and ligand system you are using. For some Buchwald-Hartwig aminations, temperatures can range from ambient to over 100°C.[2]
Reaction Stalling The reaction proceeds initially but then stops before completion. This can sometimes be due to catalyst deactivation, which can be exacerbated by suboptimal temperatures.Consider a slight increase in temperature to see if the reaction restarts. If not, catalyst deactivation may be the primary issue, and a fresh catalyst charge might be needed.
Issue 2: Formation of Significant Impurities or Side Products

Symptoms:

  • Multiple unexpected spots on the TLC plate.

  • GC-MS or NMR analysis of the crude product reveals the presence of significant byproducts.

Potential Temperature-Related Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Thermal Decomposition This compound or the desired product may be thermally labile and decompose at elevated temperatures.Screen a range of lower temperatures (e.g., room temperature to 80 °C) to find an optimal balance between reaction rate and selectivity.[3] For sensitive substrates, consider alternative energy sources like microwave irradiation which can sometimes reduce reaction times and minimize byproduct formation.[4]
Side Reactions Favored at High Temperatures Undesired reaction pathways, such as hydrodehalogenation (loss of iodine or chlorine), can become more prominent at higher temperatures.[3]Lowering the reaction temperature is the primary strategy to disfavor these higher activation energy side reactions.[3]
Catalyst Degradation Elevated temperatures (>100 °C) can lead to the precipitation of palladium black, indicating catalyst decomposition and a loss of catalytic activity.[5]Maintain the reaction temperature within the recommended range for your catalyst system. If palladium black is observed, the reaction will likely need to be repeated at a lower temperature.[5]
Issue 3: Poor Reproducibility Between Batches

Symptoms:

  • Significant variations in yield and purity when repeating the same reaction.

Potential Temperature-Related Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inaccurate Temperature Monitoring The external temperature reading of the heating mantle or oil bath does not reflect the internal temperature of the reaction mixture.Always use an internal thermometer to monitor the reaction temperature accurately.[1]
Uneven Heating Hot spots within the reaction vessel can lead to localized decomposition and side product formation.Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.[1] For larger scale reactions, consider using a jacketed reactor for more uniform heating.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant to temperature management?

The melting point of this compound is a critical parameter. While specific values may vary slightly between suppliers, it is a solid at room temperature.[6] This means that for reactions in solution, the compound must be fully dissolved, which may require gentle warming. The boiling point is significantly higher, but thermal stability can be a concern at elevated temperatures.

Q2: What is a typical starting temperature range for a Suzuki-Miyaura coupling reaction with this compound?

The optimal temperature for a Suzuki-Miyaura coupling is highly dependent on the specific catalyst, ligand, base, and solvent system used.[7] However, a common starting point for reactions involving aryl iodides is often in the range of 80-90 °C.[5] Some modern catalyst systems can facilitate these couplings at room temperature.[8][9] It is always advisable to start with conditions reported for similar substrates and then optimize.

Q3: How does the reactivity of the C-I versus the C-Cl bond in this compound influence the choice of reaction temperature?

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[7][10] This means that the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This differential reactivity can be exploited. By carefully controlling the temperature, it is often possible to selectively react at the iodine position while leaving the chlorine atom untouched. Lower reaction temperatures will favor selective coupling at the C-I bond. For instance, some Sonogashira couplings of aryl iodides can proceed at room temperature, while reactions with aryl chlorides often require heating.[10]

Q4: Can elevated temperatures lead to dehalogenation of this compound?

Yes, high reaction temperatures can promote a side reaction known as hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom.[3] This is a common issue in cross-coupling reactions. To minimize this, it is often recommended to use the lowest temperature that allows for a reasonable reaction rate.[3] The choice of base and ensuring anhydrous conditions are also critical factors in preventing dehalogenation.[3]

Q5: For a Sonogashira coupling, what are the temperature considerations?

Traditional Sonogashira reactions often require elevated temperatures. However, the development of new catalyst systems has made room-temperature couplings more feasible, particularly for reactive substrates like aryl iodides.[11][12] The presence of a copper co-catalyst can also influence the required temperature.[10] As with other cross-coupling reactions, starting with milder conditions and gradually increasing the temperature is a prudent approach.

Q6: What are the typical temperature ranges for Buchwald-Hartwig amination with this substrate?

The temperature for a Buchwald-Hartwig amination is highly variable and depends on the amine, the aryl halide, and the catalyst system.[2][13] Reactions can be run anywhere from room temperature to over 100 °C.[2] Generally, less reactive aryl chlorides require higher temperatures and more electron-rich, bulky phosphine ligands than the more reactive aryl iodides.[2][14] For this compound, selective amination at the iodine position can likely be achieved at moderate temperatures (e.g., 50-80 °C), while reaction at the chlorine site would require more forcing conditions.[15]

III. Experimental Protocols & Visualizations

Protocol 1: General Setup for a Temperature-Controlled Cross-Coupling Reaction
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (e.g., argon or nitrogen).

  • Reagent Addition: To a Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Substrate Addition: Add this compound and the coupling partner to the flask.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Temperature Control: Place the flask in an oil bath pre-heated to the desired temperature. For accurate control, insert a thermocouple into the oil bath and an internal thermometer into the reaction mixture.

  • Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by periodically taking small aliquots for TLC or GC-MS analysis.

Diagram 1: Troubleshooting Logic for Low Reaction Yield

G start Low Yield or Incomplete Reaction check_temp Is the reaction temperature within the optimal range for the catalyst system? start->check_temp increase_temp Gradually increase temperature in 5-10 °C increments. check_temp->increase_temp No check_catalyst Is catalyst deactivation suspected (e.g., Pd black)? check_temp->check_catalyst Yes monitor_rxn Monitor progress by TLC/GC-MS. increase_temp->monitor_rxn success Yield Improved monitor_rxn->success restart_rxn Repeat reaction at a lower temperature with fresh catalyst. check_catalyst->restart_rxn Yes no_change No Improvement check_catalyst->no_change No other_issues Consider other factors: - Reagent purity - Anhydrous conditions - Base choice no_change->other_issues

Caption: Troubleshooting workflow for low reaction yield.

Diagram 2: Temperature Effects on Reaction Pathways

G cluster_0 Reaction Temperature Reactants This compound + Coupling Partner LowTemp Low to Moderate Temp. (e.g., RT - 80°C) Reactants->LowTemp Favored Pathway HighTemp High Temp. (e.g., >100°C) Reactants->HighTemp Competing Pathways DesiredProduct Desired Cross-Coupling Product (High Selectivity) LowTemp->DesiredProduct SideProducts Side Products: - Dehalogenation - Decomposition - Catalyst Degradation HighTemp->SideProducts

Sources

Identifying and removing impurities from 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-iodobenzaldehyde

Introduction

This compound is a key substituted benzaldehyde derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both an electron-withdrawing chloro group and a versatile iodo group, makes it a valuable precursor for various cross-coupling reactions. However, the purity of this reagent is paramount; the presence of even minor impurities can drastically affect reaction yields, introduce downstream separation challenges, and compromise the integrity of the final product.

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals. It provides a structured approach to identifying, troubleshooting, and removing common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a sample of this compound?

A1: The impurity profile is heavily dependent on the synthetic route and storage conditions. However, the most prevalent impurities typically include:

  • 4-Chloro-2-iodobenzoic Acid: This is the most common impurity, formed by the oxidation of the aldehyde group.[2][3] Aldehydes are generally susceptible to air oxidation, a process that can be accelerated by heat, light, or the presence of metallic catalysts.[4][5]

  • Unreacted Starting Materials: If synthesized via oxidation, residual 4-chloro-2-iodobenzyl alcohol may be present.[6]

  • Dehalogenated Byproducts: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it susceptible to cleavage (dehalogenation) under certain reaction conditions, especially reductive or some palladium-catalyzed processes.[7][8] This can lead to the formation of 4-chlorobenzaldehyde .

  • Residual Solvents: Solvents used during the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Hexane) may be present.

Q2: My aldehyde seems to be degrading during purification or storage. How can I minimize this?

A2: Aldehyde stability is a critical concern. To prevent oxidation to the corresponding carboxylic acid, consider the following preventative measures:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[5]

  • Temperature Control: Avoid prolonged exposure to high temperatures. If distillation is necessary, perform it under high vacuum to lower the boiling point. For recrystallization, use the minimum amount of heat required to dissolve the solid.[3]

  • Light Protection: Store the compound in an amber vial or a container protected from light.

Q3: Which analytical technique provides the quickest assessment of my sample's purity?

A3: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for a preliminary purity check.[9] It allows you to visualize the number of components in your sample and get a qualitative sense of their relative polarities. For instance, the highly polar carboxylic acid impurity will have a much lower Retention Factor (Rf) than the desired, more moderately polar aldehyde.[10]

Troubleshooting Guide 1: Impurity Identification Workflow

Issue: My analytical data (TLC, HPLC, NMR) shows multiple spots or peaks, and I need to identify the impurities before selecting a purification strategy.

Systematic Identification Approach

A multi-technique approach is the most reliable way to identify unknown impurities. The workflow below outlines a logical sequence of analyses.

cluster_0 Impurity Identification Workflow start Crude Sample of This compound tlc Step 1: TLC Analysis (e.g., 4:1 Hexane:EtOAc) start->tlc Quick qualitative check hplc Step 2: RP-HPLC Analysis (Quantitative Purity) tlc->hplc Proceed for quantitation nmr Step 3: ¹H NMR Spectroscopy (Structural Information) hplc->nmr Confirm structure of peaks gcms Step 4: GC-MS Analysis (Volatiles & Mass ID) nmr->gcms Identify volatiles/ confirm mass id Impurity Profile Identified gcms->id

Caption: Logical workflow for the systematic identification of impurities.

Impurity Characteristics Table

The table below summarizes the expected analytical characteristics of common impurities relative to the target compound, this compound.

Compound NameStructureKey Analytical Differentiators
This compound (Product) O=Cc1cc(Cl)ccc1I¹H NMR: Aldehyde proton (CHO) at ~9.9 ppm. TLC: Moderate Rf.
4-Chloro-2-iodobenzoic AcidO=C(O)c1cc(Cl)ccc1I¹H NMR: Broad carboxylic acid proton (COOH) >10 ppm. TLC: Very low Rf (streaking). Extraction: Soluble in aq. NaHCO₃.[3]
4-Chloro-2-iodobenzyl AlcoholOCc1cc(Cl)ccc1I¹H NMR: Methylene protons (CH₂OH) at ~4.7 ppm; hydroxyl proton (OH) is a broad singlet. TLC: Rf is typically close to the aldehyde but distinguishable.
4-ChlorobenzaldehydeO=Cc1ccc(Cl)cc1¹H NMR: Different aromatic splitting pattern (simpler). GC-MS: Lower molecular weight (M⁺ ~140/142).
Detailed Analytical Protocols

Protocol 1: Thin-Layer Chromatography (TLC)

This protocol is designed for a rapid qualitative assessment of purity.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plate.[11]

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 0.5 mL of ethyl acetate or dichloromethane.[12]

  • Eluent (Mobile Phase): A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed; increasing ethyl acetate will increase the Rf of all spots.[9] An ideal Rf for the main spot is between 0.3 and 0.7.[9]

  • Procedure:

    • Using a pencil, lightly draw a baseline ~1 cm from the bottom of the TLC plate.

    • Use a capillary tube to spot a small amount of the sample solution onto the baseline.[10]

    • Place the plate in a developing chamber containing the eluent, ensuring the solvent level is below the baseline. Cover the chamber.[12]

    • Allow the solvent to ascend until it is ~1 cm from the top of the plate.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm). The carboxylic acid will typically appear as a low-Rf spot, while the product will be higher up.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol provides accurate quantitative purity assessment. A reverse-phase method is standard for this type of molecule.[13]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 70% A, 30% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 70% A, 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.[13]

Troubleshooting Guide 2: Purification Methodologies

Issue: Now that I have identified the impurities in my this compound, what is the most effective way to remove them?

Purification Method Selection

The optimal purification strategy depends on the nature and quantity of the impurities present. The following decision tree can guide your choice.

cluster_1 Purification Decision Tree start Crude Product q1 Is Carboxylic Acid the main impurity? start->q1 wash Aqueous NaHCO₃ Wash q1->wash Yes q2 Are impurities non-aldehyde based (e.g., starting alcohol)? q1->q2 No / After Wash wash->q2 bisulfite Bisulfite Adduct Formation (High Specificity) q2->bisulfite Yes q3 Are impurities separable by polarity? q2->q3 No end Pure Product bisulfite->end column Flash Column Chromatography q3->column Yes (significant impurities) recryst Recrystallization (For high initial purity) q3->recryst No (minor impurities) column->end recryst->end

Caption: Decision tree for selecting an appropriate purification method.

Detailed Purification Protocols

Protocol 1: Removal of Acidic Impurities via Aqueous Wash

This is the most effective method for removing the 4-chloro-2-iodobenzoic acid impurity.

  • Dissolve the crude solid in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas.

  • Allow the layers to separate. The deprotonated carboxylic acid salt will move into the top aqueous layer.

  • Drain the bottom organic layer. Discard the aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Wash the organic layer with water, then with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 2: Flash Column Chromatography

This method is excellent for separating compounds with different polarities, such as removing the starting alcohol or other byproducts.[14]

  • Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:EtOAc). Pour this into a glass column and allow it to pack under positive pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:EtOAc). The less polar aldehyde will elute before the more polar impurities like the starting alcohol.[14]

  • Monitoring: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

    • Expert Tip: Some aldehydes can be sensitive to acidic silica gel. If you observe degradation on the column, you can use silica gel that has been neutralized by pre-washing with a solvent containing a small amount of triethylamine (~1%).[10]

Protocol 3: Recrystallization

This is the best method for purifying an already mostly pure (>90%) solid product to achieve high purity.[15]

  • Solvent Selection: The ideal solvent is one in which the aldehyde is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, like Ethanol/Water or Hexane/Ethyl Acetate, often works well.[16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., hot ethanol) dropwise while heating and swirling until the solid just dissolves.

  • Induce Crystallization: If using a mixed system, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Protocol 4: Purification via Bisulfite Adduct Formation

This is a highly specific and effective classical method for separating aldehydes from non-aldehyde impurities.[17] The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be easily separated and then reversed to regenerate the pure aldehyde.[18]

  • Adduct Formation: Dissolve the crude material in methanol. Add a saturated aqueous solution of sodium bisulfite and shake or stir vigorously for 30-60 minutes.[18] A white precipitate of the bisulfite adduct may form.

  • Extraction: Add an immiscible organic solvent like diethyl ether or ethyl acetate and deionized water. Transfer to a separatory funnel and shake. The non-aldehyde impurities will remain in the organic layer, while the charged bisulfite adduct will be in the aqueous layer.

  • Separation: Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Regeneration: To regenerate the aldehyde, treat the aqueous layer with either a saturated NaHCO₃ solution or dilute HCl, stirring until the adduct is fully decomposed. The pure aldehyde will typically precipitate or form an organic layer.

  • Final Isolation: Extract the regenerated aldehyde with a fresh portion of organic solvent (e.g., DCM). Wash the organic layer with water, dry it over Na₂SO₄, and remove the solvent under reduced pressure to yield the highly purified this compound.

References

  • Misericordia University. (n.d.). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons.

  • Blog. (2025). How to test the purity of benzaldehyde?.

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.

  • BenchChem. (2025). Assessing the Purity of Synthesized 3-Fluorobenzaldehyde Derivatives: A Comparative Guide to HPLC Analysis.

  • BenchChem. (2025). A Researcher's Guide to Purity Assessment of Synthesized 4-Fluorobenzaldehyde Derivatives.

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes.

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.

  • Journal of the American Chemical Society. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation.

  • ACS Sustainable Chemistry & Engineering. (n.d.). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air.

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

  • Wikipedia. (n.d.). Dehalogenation.

  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

  • ChemicalBook. (n.d.). Preparation method and application of 4-chlorobenzaldehyde.

  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment).

  • BenchChem. (2025). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.

  • York University. (n.d.). Thin Layer Chromatography (TLC).

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.

  • ChemicalBook. (2023). 4-Chloro-2-iodo-benzaldehyde.

  • The Journal of Organic Chemistry. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.

  • Reddit. (n.d.). Dehalogenation side product suzukis.

  • University of Rochester. (n.d.). Recrystallization and Crystallization.

  • Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.

  • Google Patents. (n.d.). CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde.

  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylbenzaldehyde.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Chemical Synthesis

In the realms of pharmaceutical development and materials science, the precise structural elucidation of chemical intermediates is not merely an academic exercise; it is a critical cornerstone of quality control, reaction optimization, and regulatory compliance. 4-Chloro-2-iodobenzaldehyde serves as a valuable, albeit complex, building block in organic synthesis. Its utility is predicated on the specific arrangement of its functional groups—an aldehyde, a chloro substituent, and an iodo substituent—on the aromatic ring. An error in identifying this isomeric arrangement can lead to the synthesis of incorrect final products, wasting significant resources and time.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will dissect the expected spectral data, explain the rationale behind the chemical shifts and coupling patterns based on fundamental principles, and compare the capabilities of NMR with other common analytical techniques. This document is designed for researchers and drug development professionals who require a robust understanding of how to verify the structure and purity of this and similar substituted aromatic compounds.

Part 1: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate distinct signals for the aldehyde proton and the three aromatic protons. The electronic effects of the three different substituents (-CHO, -Cl, -I) create a unique magnetic environment for each proton, making their signals distinguishable.

Causality of Chemical Shifts and Splitting Patterns

The positions of the protons on the benzene ring are numbered starting from the aldehyde-bearing carbon as C1.

Caption: Molecular structure of this compound with atom numbering.

  • Aldehyde Proton (H-alpha): The proton of the aldehyde group is the most deshielded proton in the molecule. Its proximity to the highly electronegative oxygen atom and the anisotropic effect of the C=O double bond cause its signal to appear far downfield, typically in the range of δ 9.5-10.5 ppm.[1] This signal is expected to be a singlet as there are no adjacent protons within three bonds to couple with.

  • Aromatic Protons (H3, H5, H6): Aromatic protons generally resonate between 6.5 and 8.5 ppm.[2][3] The specific shifts of H3, H5, and H6 are governed by the electronic nature of the substituents.

    • H3: This proton is ortho to the iodine and meta to both the aldehyde and chlorine. The iodine's electron-withdrawing inductive effect and the aldehyde group's strong deshielding effect will shift this proton downfield. It will appear as a doublet, split by H5, with a small meta-coupling constant (⁴J ≈ 2-3 Hz).[4]

    • H5: This proton is ortho to the chlorine and meta to the iodine and aldehyde. It will be deshielded by the adjacent chlorine. Its signal will be a doublet of doublets, split by H6 (ortho-coupling, ³J ≈ 7-10 Hz) and H3 (meta-coupling, ⁴J ≈ 2-3 Hz).[4]

    • H6: This proton is ortho to the aldehyde group and meta to the chlorine. The powerful electron-withdrawing and deshielding nature of the ortho-aldehyde group will cause H6 to be the most downfield of the aromatic protons. It will appear as a doublet, split by the adjacent H5 with a typical ortho-coupling constant (³J ≈ 7-10 Hz).[4]

Predicted ¹H NMR Data Summary
ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-alpha~10.0Singlet (s)-Deshielded by adjacent C=O group.
H6~7.9Doublet (d)³J ≈ 8.0Ortho to strongly electron-withdrawing -CHO group.
H5~7.6Doublet of Doublets (dd)³J ≈ 8.0, ⁴J ≈ 2.0Ortho to -Cl, coupled to both H6 and H3.
H3~7.5Doublet (d)⁴J ≈ 2.0Ortho to -I, meta to -CHO and -Cl.

Part 2: Unveiling the Carbon Skeleton with ¹³C NMR

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of those carbons. In this compound, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals.

Causality of Chemical Shifts
  • Aldehyde Carbonyl (C1=O): Similar to its proton, the aldehyde carbonyl carbon is significantly deshielded and appears far downfield, typically between δ 190-195 ppm.[5] This is one of the most diagnostic peaks in the spectrum.

  • Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between δ 120-150 ppm.[3][6] The substituents heavily influence their exact positions.

    • C1 (ipso- to -CHO): The carbon directly attached to the aldehyde group will be downfield due to the substituent's electron-withdrawing nature.

    • C2 (ipso- to -I): The carbon bearing the iodine atom is subject to the "heavy atom effect." While iodine is electronegative, this effect often induces an upfield (shielding) shift for the directly attached carbon compared to what electronegativity alone would predict.

    • C4 (ipso- to -Cl): The carbon attached to chlorine will be deshielded due to chlorine's high electronegativity, causing a downfield shift.

    • C3, C5, C6: The remaining carbons will have shifts influenced by their proximity to the various substituents. C6, being ortho to the aldehyde, and C5, being ortho to the chlorine, are expected to be relatively downfield compared to C3.

Predicted ¹³C NMR Data Summary
CarbonPredicted δ (ppm)Rationale
C=O~191.0Aldehyde carbonyl, highly deshielded.
C4~141.0ipso-C attached to electronegative Cl.
C1~137.0ipso-C attached to electron-withdrawing CHO.
C6~135.0Ortho to CHO, deshielded.
C5~131.0Ortho to Cl, deshielded.
C3~129.0Influenced by adjacent I and meta CHO/Cl.
C2~95.0ipso-C attached to I; heavy atom shielding effect.

Part 3: A Comparative Framework of Analytical Techniques

While NMR is exceptionally powerful for elucidating molecular connectivity, a multi-technique approach provides the most robust and self-validating system for structural confirmation.

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Precise atom connectivity, stereochemistry, solution-state structure, quantitative analysis.Unambiguous structure determination for isomers. Non-destructive.Requires higher sample amounts (5-25 mg for ¹H, 50-100 mg for ¹³C).[7][8] Not ideal for highly insoluble compounds.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (sub-picogram). Fast analysis. Can be coupled to GC or LC for mixture analysis.[9][10]Does not distinguish between isomers (e.g., this compound vs. 2-Chloro-4-iodobenzaldehyde). Fragmentation can be complex.
Infrared (IR) Spectroscopy Presence of functional groups (C=O, C-H, C-Cl, C-I).Fast, simple, and requires minimal sample. Good for quick functional group verification.Provides limited information on the overall molecular skeleton. Not suitable for distinguishing isomers with the same functional groups.[2]
X-Ray Crystallography Definitive 3D atomic arrangement in the solid state, bond lengths, and angles.The "gold standard" for absolute structure proof.[11]Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.
Workflow for Structural Elucidation

The following workflow illustrates a logical, self-validating process for characterizing a compound like this compound.

G cluster_0 Initial Analysis cluster_1 Definitive Structural Analysis cluster_2 Orthogonal Verification (Optional) Sample Synthesized Sample MS Mass Spectrometry (MS) Sample->MS Confirm MW IR IR Spectroscopy Sample->IR Confirm Func. Groups NMR_Prep NMR Sample Prep Sample->NMR_Prep Crystal Crystallization Sample->Crystal MS->NMR_Prep IR->NMR_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq NMR_Analysis Spectral Analysis NMR_Acq->NMR_Analysis Structure_Confirm Structure Confirmed NMR_Analysis->Structure_Confirm XRay X-Ray Crystallography Crystal->XRay XRay->Structure_Confirm

Caption: A validated workflow for comprehensive structural elucidation.

Part 4: Experimental Protocols

Adherence to proper experimental procedure is critical for acquiring high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation

Objective: To prepare a clear, homogeneous solution of this compound suitable for high-resolution NMR analysis.

Materials:

  • This compound (15-25 mg for ¹H; 50-100 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)[7]

  • High-quality 5 mm NMR tube and cap[12][13]

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Small plug of glass wool (if sample contains particulates)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into the small vial. For routine ¹H NMR, 15-25 mg is sufficient.[8] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended to reduce acquisition time.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; it must fully dissolve the analyte and should not react with it. CDCl₃ is a common choice for many organic compounds.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Complete dissolution is paramount; suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[8]

  • Filtration (if necessary): If any solid particles remain, filter the solution into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution, leaving the particulates behind. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer: Carefully transfer the clear solution from the vial into the NMR tube using the Pasteur pipette.

  • Capping and Labeling: Securely cap the NMR tube. Label the cap, not the tube itself, with a permanent marker to avoid interfering with the spectrometer's sample holder.[13]

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[13]

Protocol 2: Standard NMR Data Acquisition

Objective: To acquire standard 1D ¹H and ¹³C NMR spectra.

Instrument: 400 MHz (or higher) NMR Spectrometer

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Solvent: CDCl₃

  • Spectral Width (SW): ~16 ppm

  • Number of Scans (NS): 8 to 16

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): ~3-4 seconds

¹³C{¹H} NMR Acquisition Parameters (Typical):

  • Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling)

  • Spectral Width (SW): ~240 ppm

  • Number of Scans (NS): 1024 or higher (dependent on concentration)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1-2 seconds

Justification of Choices:

  • Proton Decoupling in ¹³C NMR: The {¹H} denotes that the protons are being irradiated during the carbon acquisition. This collapses the C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet. It also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (D1): This delay allows the nuclear spins to return to thermal equilibrium between pulses. A sufficient delay is crucial for accurate quantitative analysis, although shorter delays can be used for faster qualitative screening.

Conclusion

The structural analysis of this compound is a clear illustration of the power of NMR spectroscopy. Through a logical interpretation of chemical shifts and coupling constants in both ¹H and ¹³C spectra, an unambiguous structural assignment can be made. This guide demonstrates that while techniques like MS and IR are invaluable for providing complementary data, NMR remains the definitive method for determining the precise isomeric structure of complex organic molecules in solution. By employing the robust protocols and comparative framework detailed here, researchers can ensure the structural integrity of their chemical intermediates, a foundational requirement for successful and reproducible scientific outcomes.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Emory University, NMR Research Center. Small molecule NMR sample preparation. [Link]

  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

  • Boyd, A.S.F. (1995), modified by Iowa State University (2013). How to Prepare Samples for NMR. Published on ResearchGate. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Guo, B., et al. (2016). Electronic Supplementary Information. Royal Society of Chemistry. [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Beilstein Journals. Supporting Information: Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. [Link]

  • Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • University of Calgary, Department of Chemistry. Ch 13 - Aromatic H. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Zhao, B., et al. (2018). Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. 4-Chlorobenzaldehyde. [Link]

  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. [Link]

  • Al-Sarraf, A. A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. [Link]

  • Demarque, D. P., et al. (2016). Structural Analysis of Natural Products. Analytical Chemistry, 88(1), 353-381. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Chegg. Solved Interpret both the 1 H and 13C NMR spectra of Benzaldehyde. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde analysis of chemical shifts. [Link]

  • Chemistry LibreTexts. 2.7: NMR - Interpretation. [Link]

  • Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]

  • SpectraBase. 4-Chloro-salicylaldehyde. [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of 4-Chloro-2-iodobenzaldehyde: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Chemical Intermediate

4-Chloro-2-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and specialty chemical industries.[1][2] Its unique substitution pattern, featuring both chloro and iodo groups, allows for differential reactivity in cross-coupling reactions and other complex organic transformations. The purity of this intermediate is not merely a quality metric; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or target molecule.

This guide provides an in-depth comparison of the primary analytical techniques for confirming the purity of this compound. We will move beyond simple procedural lists to explore the underlying principles and rationale for method selection, empowering researchers and quality control professionals to make informed decisions. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—are evaluated for their respective strengths in quantification, impurity identification, and structural confirmation. Every protocol is presented within the framework of analytical method validation, ensuring the data generated is reliable, reproducible, and compliant with regulatory expectations.[3][4]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

For non-volatile and thermally sensitive compounds like this compound, HPLC is the cornerstone technique for purity assessment.[5][6] Its strength lies in its ability to separate the main component from structurally similar impurities, such as positional isomers or by-products from the synthesis, which may not be possible with other methods.[5] A reversed-phase method is typically the most effective approach for this class of moderately polar aromatic compounds.

The causality behind selecting a reversed-phase C18 column is its hydrophobic stationary phase, which effectively retains the aromatic analyte while allowing for elution with a polar mobile phase (e.g., a mixture of acetonitrile and water). The addition of a small amount of acid, like phosphoric or formic acid, to the mobile phase is critical for ensuring sharp, symmetrical peak shapes by suppressing the ionization of any acidic impurities and minimizing interactions with residual silanol groups on the column packing.[7]

Experimental Protocol: Reversed-Phase HPLC for Purity Determination

Objective: To quantify the purity of this compound and separate it from potential impurities using a validated HPLC-UV method.

Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Phosphoric acid or formic acid.

  • This compound reference standard and test sample.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution of approximately 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the test sample in the same manner as the standard solution to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).

  • Analysis and Data Processing:

    • Inject a blank (mobile phase), followed by the standard solution multiple times to ensure system suitability (e.g., RSD of peak area <2%).

    • Inject the sample solution.

    • Calculate the purity by area percent normalization, assuming all impurities have a similar response factor to the main peak. For higher accuracy, a relative response factor for each known impurity should be determined.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting reagents Prepare Mobile Phase (ACN:H2O + Acid) hplc HPLC System (C18 Column, UV Detector) reagents->hplc System Equilibration standard Prepare Reference Standard Solution inject Inject Blank, Standard, Sample standard->inject sample Prepare Test Sample Solution sample->inject acquire Acquire Chromatogram hplc->acquire inject->hplc Separation calculate Integrate Peaks & Calculate Purity (%) acquire->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Confirmatory Identification

While HPLC excels with non-volatile compounds, Gas Chromatography (GC) is the superior technique for analyzing volatile and semi-volatile substances.[8][9] For a compound like this compound, which is a solid, GC analysis is feasible due to its relatively low molecular weight, provided a suitable temperature program is used to ensure volatilization without degradation.[5] The primary advantage of GC in this context is its coupling with Mass Spectrometry (MS), which provides definitive identification of impurities by furnishing their mass spectra.[10] This is invaluable for identifying unknown peaks corresponding to residual solvents, starting materials, or volatile by-products.

The choice of a non-polar or mid-polarity capillary column (e.g., HP-5ms) is based on the principle of separating compounds primarily by their boiling points. The temperature program is the most critical parameter; it must start low enough to resolve early-eluting (low boiling point) impurities and ramp up to a temperature sufficient to elute the main analyte in a reasonable time.

Experimental Protocol: GC-MS for Impurity Identification

Objective: To identify volatile and semi-volatile impurities in this compound and confirm the molecular weight of the main component.

Instrumentation and Reagents:

  • GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-grade solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate).

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. (Note: This program is a starting point and must be optimized).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Analysis and Data Processing:

    • Record the total ion chromatogram (TIC).

    • Integrate all peaks.

    • Obtain the mass spectrum for each peak.

    • Identify the main component by its retention time and mass spectrum (verifying the molecular ion and isotopic pattern for Cl).

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).[11]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Dissolve Sample in Volatile Solvent inject Inject Sample sample->inject gcms GC-MS System (Capillary Column, EI Source) acquire Acquire Total Ion Chromatogram (TIC) gcms->acquire inject->gcms Separation & Ionization spectra Extract Mass Spectrum for each Peak acquire->spectra identify Identify Impurities via Mass Spectral Library Search spectra->identify

Caption: Workflow for GC-MS impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Confirmation

While chromatographic techniques are excellent for separation and quantification, NMR spectroscopy provides unparalleled information about the molecular structure.[12][13] For a novel or critical intermediate like this compound, ¹H NMR is essential for unequivocally confirming its identity. It verifies the presence and connectivity of all protons in the molecule, including the distinct chemical shift of the aldehyde proton and the specific splitting patterns of the aromatic protons, which are dictated by the chloro and iodo substituents.

Furthermore, NMR can be a powerful quantitative tool (qNMR). By integrating the signals of the analyte against a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself. This is a highly authoritative method for assigning the purity of new chemical entities or primary standards.

Experimental Protocol: ¹H NMR for Structural Confirmation

Objective: To confirm the chemical structure of this compound and assess for any structurally significant impurities.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard like Tetramethylsilane (TMS).

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and resolution.

    • Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Spectrum Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the FID to obtain the spectrum.

    • Phase the spectrum to achieve a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm (or the residual solvent signal to its known value, e.g., 7.26 ppm for CHCl₃).

    • Integrate the signals to determine the relative proton ratios.

  • Spectral Interpretation:

    • Assign each signal to the corresponding protons in the molecule. Expect to see:

      • A singlet for the aldehyde proton (CHO) around 9.8-10.1 ppm.

      • Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) with splitting patterns (doublets, doublet of doublets) consistent with the 1,2,4-trisubstituted ring system.

    • Look for any unexpected signals that would indicate the presence of impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Interpretation sample Dissolve Sample in Deuterated Solvent (e.g., CDCl3) nmr NMR Spectrometer sample->nmr acquire Acquire FID (Lock, Shim, Pulse) nmr->acquire process Fourier Transform, Phase, & Calibrate acquire->process FID Data interpret Assign Peaks & Integrate Signals process->interpret Spectrum confirm Confirm Structure & Identify Impurity Signals interpret->confirm

Caption: Workflow for ¹H NMR structural confirmation.

Comparative Guide and Method Validation

The choice of analytical technique depends on the specific goal, whether it is routine quality control, initial characterization, or in-depth impurity investigation. The trustworthiness of any chosen method hinges on its proper validation.[14][15] Analytical method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3]

Comparison of Key Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Application Quantitative purity & impurity profiling.[16]Identification of volatile/semi-volatile impurities.[5]Definitive structural confirmation, absolute quantification (qNMR).[12]
Principle Partitioning between liquid mobile and solid stationary phases.[8]Partitioning between gas mobile and liquid/solid stationary phases.[8]Nuclear spin transitions in a magnetic field.[13]
Analyte Suitability Non-volatile, thermally (in)stable compounds.[6][9]Volatile, thermally stable compounds.[6]Soluble compounds.
Sensitivity High (ng to pg range, detector-dependent).Very High (pg to fg range).[6]Moderate (µg to mg range).
Quantification Excellent (relative purity via area %); requires standards for absolute.Good for relative purity; requires standards for absolute.Excellent (absolute purity via qNMR with internal standard).
Sample Throughput High.High.Low to Moderate.
Destructive? Yes.Yes.No (sample can be recovered).
Pillars of Method Validation (ICH Q2(R1))

A robust analytical method must be validated to ensure its performance. Key parameters include:

  • Specificity: The ability to assess the analyte in the presence of other components like impurities or degradation products.[17]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[17]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion and Recommendations

Confirming the purity of this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of purity, identity, and impurity profile.

  • For routine quality control and batch release , a validated HPLC method is the most appropriate choice. It provides a reliable, quantitative measure of purity and can track known impurities efficiently.[5]

  • For initial characterization of a new batch or for troubleshooting an unexpected impurity , GC-MS is an indispensable complementary tool. Its ability to identify unknown volatile impurities provides critical information that HPLC-UV alone cannot.[10]

  • For absolute structural confirmation and for the qualification of a primary reference standard , ¹H NMR is the authoritative method. Its ability to provide unambiguous structural data and perform absolute quantitative analysis (qNMR) makes it the ultimate arbiter of identity and purity.[12]

By strategically employing these techniques and grounding them in the principles of method validation, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the success of their subsequent synthetic endeavors.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (n.d.). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
  • (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • (n.d.). Analytical method validation: A brief review.
  • Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
  • (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SIELC Technologies. (n.d.). Separation of 4-Chlorobenzaldehyde on Newcrom R1 HPLC column.
  • ChemicalBook. (2023). 4-Chloro-2-iodo-benzaldehyde | 132901-37-2.
  • NIST. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Iodobenzyl Alcohol: A Comparative Guide to Analytical Methods.
  • PubMed. (n.d.). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
  • BenchChem. (n.d.). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde.

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The Chemist's Compass: A Comparative Guide to Catalysts for the Selective Cross-Coupling of 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic strategy. Among these, 4-chloro-2-iodobenzaldehyde presents a particularly valuable yet challenging substrate. Its dual halogenation offers a gateway to complex molecular architectures, but only if the inherent reactivity differences between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds can be precisely controlled. This guide provides an in-depth comparative analysis of catalytic systems for the chemoselective cross-coupling of this compound, offering field-proven insights and actionable experimental data to navigate this nuanced synthetic landscape.

The Principle of Chemoselective Cross-Coupling: A Tale of Two Halogens

The success of any cross-coupling reaction on a dihalogenated substrate hinges on the catalyst's ability to discriminate between the two halogen atoms. In the case of this compound, the fundamental principle governing selectivity lies in the disparate bond dissociation energies and reactivity of the C-I and C-Cl bonds in the key oxidative addition step of the catalytic cycle. The general reactivity trend for palladium-catalyzed cross-coupling reactions is well-established: C-I > C-Br > C-OTf >> C-Cl.[1][2] This inherent difference provides a thermodynamic and kinetic basis for selective functionalization at the more labile C-I bond, while leaving the more robust C-Cl bond intact for subsequent transformations.

However, achieving high selectivity is not merely a matter of inherent reactivity. The choice of the palladium catalyst, and particularly the ancillary ligand, plays a pivotal role in modulating the catalyst's reactivity and steric environment, thereby fine-tuning the selectivity of the transformation.[1][3][4][5][6][7][8][9][10]

Visualizing the Catalytic Pathway

Cross_Coupling_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining & Selective) Pd(0)L_n->Oxidative_Addition Ar-I ArPd(II)(I)L_n Ar-Pd(II)-I Complex Oxidative_Addition->ArPd(II)(I)L_n Transmetalation Transmetalation (R-M) ArPd(II)(I)L_n->Transmetalation ArPd(II)(R)L_n Ar-Pd(II)-R Complex Transmetalation->ArPd(II)(R)L_n Reductive_Elimination Reductive Elimination ArPd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Analysis of Catalytic Systems

The choice of the cross-coupling reaction—be it Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—will dictate the specific catalyst system required. Below, we compare and contrast the performance of various catalysts for each of these key transformations, with a focus on achieving high selectivity for the C-I bond of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a stalwart for the formation of biaryl structures and is often the first choice for C-C bond formation due to the stability and low toxicity of the boronic acid coupling partners. For the selective coupling of this compound, the key is to employ a catalyst system that is active enough to cleave the C-I bond efficiently at temperatures where the C-Cl bond remains largely unreactive.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Typical Yield (C-I Coupling)Selectivity (I vs. Cl)Key Considerations & References
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-90Good to ExcellentHighA classic, reliable system. Lower temperatures favor selectivity.[11][12]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90-100ExcellentVery HighBulky, electron-rich phosphine ligands like SPhos enhance reactivity and selectivity.[13]
PdCl₂(dppf)Cs₂CO₃DMF80-100Good to ExcellentHighDppf is a robust ligand, and cesium carbonate is an effective base for challenging couplings.
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂ORT - 80ExcellentExcellentBuchwald's biarylphosphine ligands are highly effective for selective couplings, even at lower temperatures.[14]

Expert Insights: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, RuPhos), is paramount for achieving high selectivity. These ligands promote the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition at the C-I bond while being sterically hindered to approach the less reactive C-Cl bond. The choice of a weaker base, such as K₂CO₃ or K₃PO₄, can also mitigate side reactions like dehalogenation.

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction provides a powerful method for the synthesis of substituted alkenes. As with the Suzuki reaction, selectivity is governed by the preferential oxidative addition at the C-I bond.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Typical Yield (C-I Coupling)Selectivity (I vs. Cl)Key Considerations & References
Pd(OAc)₂ / P(o-tol)₃NEt₃DMF100GoodHighA common and effective system for Heck reactions.[15]
PdCl₂(PPh₃)₂K₂CO₃NMP120GoodModerate to HighHigher temperatures may be required for less reactive alkenes, potentially impacting selectivity.
Herrmann's CatalystNaOAcDMA130ExcellentModerateA highly active palladacycle catalyst, but higher temperatures may lead to some C-Cl activation.
Pd₂(dba)₃ / P(t-Bu)₃Cy₂NMeToluene80-100ExcellentVery HighThe use of a bulky, electron-rich phosphine is crucial for high selectivity.

Expert Insights: For the Heck reaction, phosphine-free systems or those with simple phosphines like PPh₃ can be effective, but for maximizing selectivity with a substrate like this compound, the use of bulky, electron-rich phosphine ligands is again recommended. The choice of base and solvent can also influence the outcome, with aprotic polar solvents like DMF or NMP being common.

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the ligand (e.g., P(o-tol)₃, 0.04 mmol).

  • Add the anhydrous, degassed solvent (e.g., DMF, 5 mL) and the base (e.g., NEt₃, 2.0 mmol).

  • Seal the tube and heat to the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction typically employs a dual-catalyst system of palladium and copper(I).

Catalyst System (Pd Precursor / Cu Co-catalyst / Ligand)BaseSolventTemp. (°C)Typical Yield (C-I Coupling)Selectivity (I vs. Cl)Key Considerations & References
Pd(PPh₃)₄ / CuIDIPEAToluene60-80ExcellentVery HighA versatile and widely used system for a variety of alkynes.[16][17][18][19]
PdCl₂(PPh₃)₂ / CuINEt₃THFRT - 50Good to ExcellentExcellentMilder conditions further enhance selectivity for the C-I bond.
Pd(OAc)₂ / P(t-Bu)₃ (Copper-free)PiperidineDMF80GoodHighCopper-free conditions can be advantageous for certain substrates to avoid alkyne homocoupling.

Expert Insights: The Sonogashira reaction is generally highly selective for the C-I bond under mild conditions. The use of a copper co-catalyst is standard, but copper-free protocols have been developed and can be beneficial in preventing the formation of diacetylene byproducts (Glaser coupling). For sensitive substrates, running the reaction at or near room temperature can provide excellent yields and selectivity.

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 10 mL) and the amine base (e.g., DIPEA, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise with stirring.

  • Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with other cross-coupling reactions, achieving selectivity for the C-I bond is critical.

Catalyst System (Pd Precursor / Ligand)BaseSolventTemp. (°C)Typical Yield (C-I Coupling)Selectivity (I vs. Cl)Key Considerations & References
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-100GoodHighAn early generation but still effective catalyst system.[20][21]
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane100ExcellentVery HighBuchwald's ligands are highly effective for aminations of aryl chlorides, but under controlled conditions, provide excellent selectivity for aryl iodides.[16][22]
XPhos Pd G3NaOt-BuToluene80-100ExcellentExcellentPre-formed palladacycle catalysts offer improved stability and reactivity.[8][23]

Expert Insights: The choice of ligand is particularly crucial in Buchwald-Hartwig aminations. Bulky biarylphosphine ligands are essential for promoting the reductive elimination step and preventing catalyst decomposition. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often being employed.

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the vial and heat in a preheated oil bath to the desired temperature (e.g., 100 °C).

  • Stir for the required time, monitoring by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise. Below is a workflow to address common issues in the selective cross-coupling of this compound.

Troubleshooting Start Start Low_Yield Low or No Yield Start->Low_Yield Poor_Selectivity Poor Selectivity (Reaction at C-Cl) Start->Poor_Selectivity Side_Reactions Side Reactions (e.g., Dehalogenation) Start->Side_Reactions Check_Catalyst Check_Catalyst Low_Yield->Check_Catalyst Inactive Catalyst? Lower_Temp Lower_Temp Poor_Selectivity->Lower_Temp Reaction too harsh? Check_Base_Solvent Check_Base_Solvent Side_Reactions->Check_Base_Solvent Proton source? Use_Precatalyst Use a more active pre-catalyst (e.g., G3/G4) Check_Catalyst->Use_Precatalyst Yes Increase_Loading Increase catalyst/ligand loading Check_Catalyst->Increase_Loading No Decrease_Temperature Lower reaction temperature Lower_Temp->Decrease_Temperature Yes Change_Ligand Switch to a bulkier, more electron-rich ligand Lower_Temp->Change_Ligand No Use_Weaker_Base Use a weaker, non-nucleophilic base (e.g., K3PO4) Check_Base_Solvent->Use_Weaker_Base Yes Anhydrous_Conditions Ensure strictly anhydrous and degassed conditions Check_Base_Solvent->Anhydrous_Conditions No

Caption: A decision-making workflow for troubleshooting common issues.

Conclusion

The selective functionalization of this compound is a readily achievable goal with a careful and informed selection of the catalytic system. The key to success lies in leveraging the inherent reactivity difference between the C-I and C-Cl bonds through the use of palladium catalysts equipped with bulky, electron-rich ligands. By controlling reaction parameters such as temperature, base, and solvent, researchers can unlock the full synthetic potential of this versatile building block, paving the way for the efficient construction of complex molecules for a wide range of applications. This guide serves as a starting point for a rational approach to catalyst selection and reaction optimization, empowering scientists to navigate the complexities of chemoselective cross-coupling with confidence.

References

  • Larson, N., Sandin, M., & Neufeldt, S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Gensch, T., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). ResearchGate. [Link]

  • Leclerc, J. P., & Fagnou, K. (2006). Palladium-catalyzed cross-coupling reactions of diazine N-oxides with aryl chlorides, bromides, and iodides. Angewandte Chemie International Edition, 45(46), 7781-6. [Link]

  • Larson, N. G., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry, 70(21), 8601-4. [Link]

  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2021). MDPI. [Link]

  • Lerebours, R., Camacho-Soto, A., & Wolf, C. (2005). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. [Link]

  • Screening of different ligands for Suzuki coupling a. (2020). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). NIH. [Link]

  • Larson, N. G., et al. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. [Link]

  • Optimizing the reaction conditions for Heck reaction at di®erent ratios of Pd/CuO. (2019). ResearchGate. [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... (n.d.). ResearchGate. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2017). Pendidikan Kimia. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (2023). Organic & Biomolecular Chemistry. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2019). NIH. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2019). Chemical Science. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (2015). KAUST Repository. [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (2014). NIH. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Efficiency of 4-Chloro-2-iodobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and process chemist, the selection of a synthetic building block is a critical decision point, balancing reactivity, selectivity, cost, and downstream potential. 4-Chloro-2-iodobenzaldehyde stands out as a particularly versatile reagent. Its structure is strategically functionalized with three distinct reactive sites: a highly reactive carbon-iodine bond, a more robust carbon-chlorine bond, and an aldehyde group amenable to a plethora of transformations. This guide provides an in-depth, comparative analysis of key reactions involving this substrate, offering field-proven insights and detailed protocols to benchmark its efficiency against relevant alternatives.

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle under milder conditions.[1] This inherent selectivity allows for the targeted functionalization of the ortho-position to the aldehyde, while leaving the chlorine atom at the para-position available for subsequent, more forcing, synthetic manipulations.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly biaryl structures prevalent in pharmaceuticals.[2] The high reactivity of the C-I bond in this compound makes it an exceptional electrophilic partner for this transformation, often enabling high yields under relatively mild conditions.[2][3]

Causality in Protocol Design:

The choice of catalyst, base, and solvent system is paramount for achieving high efficiency. A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is required to initiate the catalytic cycle.[1] Phosphine ligands, such as triphenylphosphine (PPh₃) or more advanced Buchwald ligands (e.g., SPhos), are used to stabilize the palladium center and modulate its reactivity.[1] The base, typically potassium carbonate or potassium phosphate, plays a crucial role in activating the boronic acid for the transmetalation step.[2][4] A mixed solvent system, such as toluene/ethanol/water or dioxane/water, is often employed to ensure the solubility of both the organic substrates and the inorganic base.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Solvent Addition & Degassing cluster_2 Reaction cluster_3 Workup & Purification A 1. Combine this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (3 mol%) in a Schlenk flask. B 2. Add degassed Toluene/Ethanol/Water (4:1:1) solvent mixture. A->B C 3. Degas the mixture by bubbling Argon through the solution for 15-20 minutes. B->C D 4. Heat the reaction to 80-100 °C and stir for 4-12 hours. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool, dilute with Ethyl Acetate, and wash with water and brine. E->F G 7. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. F->G H 8. Purify by flash column chromatography. G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: Aryl Halide Reactivity

The primary advantage of using the iodo-substituted substrate is evident when compared to its bromo and chloro analogs.

SubstrateTypical Catalyst LoadingTemperature (°C)Time (h)Typical Yield
This compound 1-3 mol% Pd80 - 1004 - 12>90%
4-Chloro-2-bromobenzaldehyde3-5 mol% Pd100 - 12012 - 2470-85%
2,4-Dichlorobenzaldehyde>5 mol% Pd, specialized ligands>120>24Variable, often lower

Data is representative and compiled based on established reactivity trends.[1]

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides.[5] This reaction uniquely requires a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to facilitate the formation of a copper acetylide intermediate.[6] this compound is an ideal substrate, reacting selectively at the C-I position.[6]

Mechanistic Insight and Protocol Rationale

The Sonogashira catalytic cycle is a synergistic interplay between palladium and copper. The palladium(0) catalyst undergoes oxidative addition into the C-I bond. Meanwhile, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also serves as the solvent, e.g., triethylamine) to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final product is released via reductive elimination, regenerating the Pd(0) catalyst. The use of an amine base is critical for both deprotonating the alkyne and maintaining the palladium catalyst in its active state.[5][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-I pd_aryl Ar-Pd(II)-I(L₂) pd_add->pd_aryl pd_trans Transmetalation pd_aryl->pd_trans pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_trans->pd_alkyne pd_elim Reductive Elimination pd_alkyne->pd_elim pd_elim->pd0 product Ar-C≡CR pd_elim->product cu_cat Cu(I)I cu_alkyne Cu(I)-C≡CR cu_cat->cu_alkyne cu_alkyne->pd_trans Transfers alkyne to Palladium amine Base (e.g., Et₃N) alkyne H-C≡CR alkyne->cu_cat Et₃N

Caption: Simplified catalytic cycles in the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and Copper(I) Iodide (CuI, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often complete within 2-6 hours.

  • Monitoring: Track the consumption of the starting material using TLC or GC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with ammonium chloride solution to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Performance Comparison: Halide Reactivity

Similar to the Suzuki coupling, the C-I bond's reactivity is paramount for efficiency.[6]

SubstrateCo-catalystTemperature (°C)Time (h)Typical Yield
This compound CuI25 - 502 - 6>85%
4-Chloro-2-bromobenzaldehydeCuI60 - 1008 - 1865-80%
2,4-DichlorobenzaldehydeCuI>100, often requires specialized conditions>24Low to moderate

Data is representative and compiled based on established reactivity principles.[6][7]

The Heck Reaction: Olefin Arylation

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, a transformation of great importance for constructing complex carbon skeletons.[8][9][10] The reaction mechanism involves oxidative addition of palladium to the aryl halide, migratory insertion of the alkene, and subsequent β-hydride elimination.[11]

Experimental Protocol: Heck Reaction
  • Reaction Setup: To a pressure vessel, add this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Reagent Addition: Add the alkene (e.g., n-butyl acrylate, 1.5 eq) and an anhydrous solvent like DMF or acetonitrile.

  • Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours.

  • Workup: After cooling, filter the reaction mixture to remove palladium black. Dilute the filtrate with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the residue via chromatography.

Performance Comparison

The efficiency of the Heck reaction is also highly dependent on the C-X bond strength.

SubstrateBaseTemperature (°C)Time (h)Typical Yield
This compound Et₃N80 - 10012 - 24Good to Excellent
4-Chloro-2-bromobenzaldehydeEt₃N / K₂CO₃100 - 140>24Moderate to Good
2,4-DichlorobenzaldehydeStronger bases (e.g., phosphazenes), harsh conditions>140>24Variable, often poor

Data is representative and compiled based on established reactivity trends.[1][8]

Reductive Amination: Aldehyde Functionalization

Shifting focus from the aryl halides to the aldehyde moiety, reductive amination is a robust and widely used method for forming C-N bonds.[12] This reaction proceeds via the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[13]

Rationale for Reagent Selection

The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose.[14] It is a mild and selective reducing agent that is less reactive towards aldehydes and ketones but readily reduces the protonated imine intermediate.[13] Alternative reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[13][14]

G A Aldehyde + Primary/Secondary Amine B Imine / Iminium Ion Intermediate A->B (in situ formation) [H⁺] catalyst C Final Amine Product B->C Reduction (e.g., NaBH(OAc)₃)

Caption: The two-stage process of a one-pot reductive amination reaction.

Experimental Protocol: Reductive Amination
  • Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (primary or secondary, 1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: If desired, add a catalytic amount of acetic acid to facilitate imine formation and stir for 30-60 minutes at room temperature.[15]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours until TLC or LC-MS analysis indicates the completion of the reaction.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or crystallization.

Efficiency Considerations

In reductive amination, the efficiency is less about the halide substituents and more about the choice of reducing agent and reaction conditions.

Reducing AgentSolventAdditivesKey Advantages
NaBH(OAc)₃ (STAB) DCE, DCM, THFNone requiredMild, highly selective, broad substrate scope.[14]
NaBH₃CN MeOHLewis acids (e.g., ZnCl₂) for less reactive substratesTolerant of protic solvents.[14]
NaBH₄ MeOH, EtOHRequires pre-formation of the imineCost-effective, but can reduce the starting aldehyde.[14]

Conclusion

This compound is a superior building block for complex molecular synthesis, primarily due to the well-defined reactivity hierarchy of its functional groups. The C-I bond provides a highly efficient handle for a range of palladium-catalyzed cross-coupling reactions under mild conditions, including Suzuki, Sonogashira, and Heck couplings. This allows for selective elaboration at the C2 position while preserving the C4-chloro substituent and the C1-aldehyde for subsequent orthogonal transformations. The aldehyde itself is readily converted to amines via efficient reductive amination protocols. This guide demonstrates that by understanding the inherent chemical properties of this reagent and applying optimized, field-tested protocols, researchers can significantly enhance synthetic efficiency, reduce reaction times, and improve overall yields in the development of novel chemical entities.

References

  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Iodobenzyl Alcohol.
  • ResearchGate. Sonogashira coupling between 4‐chlorobenzaldehyde and phenylacetylene.... [Link]

  • Benchchem. A Comparative Guide to Alternatives for 4-Iodobenzylamine in Organic Synthesis.
  • Wikipedia. Heck reaction. [Link]

  • Wikipedia. Reductive amination. [Link]

  • YouTube. Reductive Amination. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... [Link]

  • YouTube. Heck reaction. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Benchchem.
  • Thieme. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • Benchchem. Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-iodobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling substituted aromatic aldehydes like 4-Chloro-2-iodobenzaldehyde requires a meticulous approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal, grounded in the specific hazards of this compound.

Understanding the Hazard Profile of this compound

Before selecting PPE, we must first understand the risks. This compound is a halogenated aromatic aldehyde. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from its structural class and available Safety Data Sheets (SDS) for closely related chemicals.

The primary hazards are:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1]

  • Serious Eye Irritation: This is a critical risk, with the potential for significant eye damage upon contact.[1]

  • Allergic Skin Reaction: Like many aldehydes, there is a risk of skin sensitization, where repeated exposure can lead to an allergic reaction.

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.

Given these hazards, our PPE strategy must create a complete barrier to prevent oral ingestion, skin and eye contact, and inhalation of the solid particulate.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. The primary method for exposure control should always be the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains the solid particles and any potential vapors, preventing inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][3]

Personal Protective Equipment (PPE) Selection: A Multi-Layered Approach

The selection of PPE must be deliberate, with each component chosen to address a specific hazard.

Body Part Required PPE Specification & Rationale
Hands Double-Gloving: Inner and Outer Chemical-Resistant GlovesOuter Glove: Nitrile gloves provide good protection against aldehydes and are suitable for incidental contact.[4] Inner Glove: A second pair of nitrile gloves provides backup protection in case the outer glove is torn or contaminated during doffing. Always inspect gloves for any signs of degradation or punctures before use.[5]
Eyes/Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient . Due to the "serious eye irritation" classification, chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne particulates and splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. This follows standards like OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Body Flame-Retardant Laboratory CoatA flame-retardant, long-sleeved lab coat should be worn and kept fully fastened. This protects the skin on the arms and body from accidental spills and contamination.
Respiratory NIOSH-Approved Respirator (Conditional)For standard handling within a fume hood, a respirator is not typically required. However, if there is a failure of engineering controls or a large spill, a NIOSH-approved air-purifying respirator with a particulate filter would be necessary.[2]

Procedural Workflow for Safe Handling

The following step-by-step process ensures that safety protocols are integrated into the entire experimental workflow.

Pre-Handling Safety Check
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the certification is current.

  • Locate Emergency Equipment: Mentally note the path to the nearest eyewash station, safety shower, and fire extinguisher.

  • Assemble all Materials: Bring the chemical container, spatulas, weigh boats, solvents, and waste containers into the fume hood before starting.

  • Don PPE: Put on your lab coat, followed by inner gloves, safety goggles, face shield, and finally, outer gloves.

Handling and Experimental Use

The following diagram outlines the core operational flow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start: Enter Lab verify_hood Verify Fume Hood (Certification & Airflow) prep_start->verify_hood don_ppe Don Full PPE (Coat, Goggles, Face Shield, Double Gloves) verify_hood->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Hood dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Surfaces (e.g., 70% Ethanol) reaction->decontaminate Experiment Complete dispose_solid Dispose Solid Waste (Chemical & Contaminated Items) decontaminate->dispose_solid dispose_liquid Dispose Liquid Waste decontaminate->dispose_liquid doff_ppe Doff PPE Correctly dispose_solid->doff_ppe dispose_liquid->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Sources

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